Product packaging for 3-Hydroxylidocaine(Cat. No.:CAS No. 34604-55-2)

3-Hydroxylidocaine

Cat. No.: B023898
CAS No.: 34604-55-2
M. Wt: 250.34 g/mol
InChI Key: PMGUCIDDSCRAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxylidocaine (CAS 34604-55-2) is a significant oxidative metabolite of the local anesthetic Lidocaine, formed primarily via aromatic hydroxylation. This biotransformation is a key Phase I metabolic reaction, increasing the compound's hydrophilicity to facilitate excretion. In vivo, this process is predominantly catalyzed by cytochrome P450 (CYP) enzymes, including CYP3A2 and CYP2B1 in rats, with studies indicating that CYP1A2 and CYP3A4 are involved in its formation in humans. As a reference standard, this compound is an essential tool for pharmacokinetic and drug metabolism studies. Researchers utilize it to investigate the metabolic fate of Lidocaine, enzyme kinetics, and drug-drug interactions. For instance, studies have shown that pre-treatment with phenobarbital induces CYP isoforms, altering the metabolic ratio of Lidocaine to its metabolites, including this compound. Its application is also valuable in analytical chemistry for developing and validating LC-MS/MS methods to quantify Lidocaine and its metabolites in biological samples, as well as in toxicology studies to understand metabolic pathways and profiles. This product is intended for research purposes only. It is strictly for laboratory use and is not approved for human consumption, diagnostic, or therapeutic use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O2 B023898 3-Hydroxylidocaine CAS No. 34604-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(17)11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGUCIDDSCRAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188177
Record name 3-Hydroxylidocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34604-55-2
Record name 3-Hydroxylidocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34604-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxylidocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxylidocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxylidocaine from Lidocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for producing 3-hydroxylidocaine, a key metabolite of the widely used local anesthetic, lidocaine. The synthesis of this metabolite is crucial for various research applications, including metabolism studies, drug interaction assays, and the development of analytical reference standards. This document details both the well-established enzymatic synthesis route that mimics the in vivo metabolic process and the increasingly utilized electrochemical synthesis method, which offers a biomimetic alternative.

Introduction

Lidocaine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. Aromatic hydroxylation is a significant phase I metabolic reaction, leading to the formation of hydroxylated metabolites. This compound is one such metabolite, produced through the enzymatic action of CYP1A2 and, to a lesser extent, CYP3A4. Understanding and replicating this synthesis is vital for comprehending lidocaine's metabolic fate and potential drug-drug interactions. This guide presents detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis Pathways

Two primary methodologies for the synthesis of this compound from lidocaine are presented: enzymatic synthesis using human liver microsomes and electrochemical synthesis.

Enzymatic Synthesis using Human Liver Microsomes

This method directly mimics the in vivo metabolic conversion of lidocaine to this compound. It utilizes human liver microsomes (HLM), which are rich in CYP enzymes.

Experimental Protocol:

A typical incubation mixture for the enzymatic synthesis of this compound would include the following components:

  • Lidocaine: The substrate, typically prepared in a suitable solvent like methanol.

  • Human Liver Microsomes (HLM): The source of the CYP enzymes.

  • NADPH regenerating system: Essential for providing the necessary cofactors for CYP enzyme activity. This system usually consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Phosphate Buffer: To maintain a physiological pH (typically pH 7.4).

  • Magnesium Chloride: Often included to support enzyme activity.

The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C. The reaction time can be varied to optimize the yield of the desired metabolite. Following incubation, the reaction is terminated, typically by the addition of a cold organic solvent such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins. The mixture is then centrifuged, and the supernatant containing the metabolites is collected for purification and analysis.

Purification:

The supernatant is typically subjected to high-performance liquid chromatography (HPLC) for the separation and purification of this compound from the remaining lidocaine and other metabolites.

Electrochemical Synthesis

Electrochemical methods provide a valuable in vitro tool to mimic the oxidative metabolism of drugs mediated by cytochrome P450 enzymes. This approach offers advantages in terms of scalability and control over reaction conditions.

Experimental Protocol:

The electrochemical synthesis of this compound involves the oxidation of lidocaine in an electrochemical cell. The key components of the experimental setup include:

  • Electrochemical Cell: A one or two-compartment cell.

  • Working Electrode: Materials such as glassy carbon or platinum are commonly used.

  • Reference Electrode: A standard reference electrode (e.g., Ag/AgCl).

  • Counter Electrode: Typically a platinum wire.

  • Electrolyte Solution: A solution of lidocaine in a suitable solvent (e.g., acetonitrile/water mixture) with a supporting electrolyte. The pH of the solution is a critical parameter that can influence the product distribution.

A constant potential is applied to the working electrode to initiate the oxidation of lidocaine. The reaction progress can be monitored using techniques like cyclic voltammetry or by analyzing aliquots of the reaction mixture by LC-MS. After a set reaction time, the solution is collected for product isolation.

Purification:

Similar to the enzymatic synthesis, the product mixture from the electrochemical cell is typically purified using HPLC to isolate this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₁₄H₂₂N₂O₂[1][2]
Molecular Weight 250.34 g/mol [1][3]
Monoisotopic Mass 250.168127958 Da[2]
Precursor m/z ([M+H]⁺) 251.175399780273

Characterization Data

Accurate characterization of the synthesized this compound is essential. The following tables provide key mass spectrometry and NMR data.

Table 1: Mass Spectrometry Data for this compound

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Reference
ESI+251.175486.0990, 58.0657

Table 2: Theoretical ¹H and ¹³C NMR Chemical Shifts for Lidocaine (as a reference)

Lidocaine ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH~7.0-7.2~127-135
CH₂ (amide)~3.2~57
N(CH₂CH₃)₂~2.6 (q)~49
N(CH₂CH₃)₂~1.1 (t)~13
Ar-CH₃~2.2~18

Visualizations

Signaling Pathway of Lidocaine Metabolism

Lidocaine_Metabolism Lidocaine Metabolism Pathway Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) Lidocaine->MEGX CYP1A2, CYP3A4 (N-deethylation) Three_Hydroxylidocaine This compound Lidocaine->Three_Hydroxylidocaine CYP1A2, CYP3A4 (Aromatic Hydroxylation) Other_Metabolites Other Metabolites Lidocaine->Other_Metabolites GX Glycinexylidide (GX) MEGX->GX CYP1A2, CYP3A4 (N-deethylation)

Caption: Metabolic conversion of lidocaine to its major metabolites.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Lidocaine Enzymatic Enzymatic Reaction (Human Liver Microsomes, NADPH) Start->Enzymatic Electrochemical Electrochemical Reaction (Electrochemical Cell, Applied Potential) Start->Electrochemical Quench Reaction Quenching & Protein Precipitation Enzymatic->Quench HPLC HPLC Purification Electrochemical->HPLC Centrifugation Centrifugation Quench->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Supernatant->HPLC Final_Product This compound HPLC->Final_Product Characterization Characterization (MS, NMR) Final_Product->Characterization

Caption: Synthesis and purification workflow for this compound.

Conclusion

This technical guide has outlined the primary synthesis pathways for this compound from lidocaine, providing a foundation for its preparation in a laboratory setting. Both enzymatic and electrochemical methods offer viable routes to this important metabolite. The choice of method will depend on the specific requirements of the research, including desired yield, purity, and available equipment. The provided data and workflows serve as a valuable resource for researchers engaged in drug metabolism studies and the development of new chemical entities. Further optimization of the presented protocols may be necessary to achieve desired outcomes for specific applications.

References

Chemical and physical properties of 3-Hydroxylidocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxylidocaine is a primary active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine.[1][2][3] Formed in the liver through the action of cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4, this metabolite plays a significant role in the overall pharmacological and toxicological profile of lidocaine.[2][4] Understanding the chemical and physical properties of this compound is crucial for a comprehensive assessment of lidocaine's metabolism, efficacy, and potential for drug interactions. This technical guide provides an in-depth overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for its analysis, and a visualization of its formation pathway.

Chemical and Physical Properties

A summary of the key chemical and physical identifiers for this compound is provided below. It is important to note that while some physical properties have been experimentally determined, others are based on computational predictions.

Table 1: Chemical Identifiers of this compound

IdentifierValueSource
IUPAC Name 2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide
Synonyms m-hydroxy Lidocaine, meta-hydroxy Lidocaine, 3-Hydroxy Lidocaine
CAS Number 34604-55-2
Chemical Formula C₁₄H₂₂N₂O₂
Molecular Weight 250.34 g/mol
Canonical SMILES CCN(CC)CC(=O)NC1=C(C=CC(=C1C)O)C
InChI Key PMGUCIDDSCRAMY-UHFFFAOYSA-N

Table 2: Physical Properties of this compound

PropertyValueNotesSource
Physical Form Light Brown SolidExperimentally observed.
Melting Point 192-195°C (decomposes)Experimentally determined.
Boiling Point Not availableNo experimental data found.
pKa (Strongest Basic) 7.73Predicted value.
LogP 1.9Computed value (XLogP3).
Solubility
   DMSOSolubleExperimental data.
   Ethanol~30 mg/mLExperimental data.
   DMF~30 mg/mLExperimental data.
   Ethanol:PBS (pH 7.2) (1:8)~0.11 mg/mLExperimental data.
UV/Vis (λmax) 282 nm

Metabolic Pathway of Lidocaine to this compound

The biotransformation of lidocaine to this compound is a critical step in its metabolism. This process is primarily carried out by the cytochrome P450 enzyme system in the liver. The following diagram illustrates this metabolic pathway.

Lidocaine_Metabolism Lidocaine Lidocaine Metabolite This compound Lidocaine->Metabolite Hydroxylation Enzyme1 CYP1A2 Enzyme1->Lidocaine Enzyme2 CYP3A4 Enzyme2->Lidocaine

Figure 1: Metabolic conversion of Lidocaine to this compound.

Experimental Protocols

Analysis of this compound in Biological Samples

The quantification of this compound in plasma and other biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

1. Sample Preparation: Protein Precipitation

A simple and efficient method for sample preparation is protein precipitation.

  • Procedure:

    • To a 100 µL aliquot of plasma, add 300 µL of acetonitrile.

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge the sample at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

2. UPLC-MS/MS Method for Simultaneous Determination of Lidocaine and its Metabolites

This method allows for the simultaneous quantification of lidocaine, monoethylglycinexylidide (MEGX), glycinexylidide (GX), and this compound.

  • Instrumentation: Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient is typically used, starting with a low percentage of mobile phase B and increasing over the course of the run to elute all analytes. A typical gradient might be: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. The transitions would need to be optimized for the specific instrument used.

Workflow for UPLC-MS/MS Analysis

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (UPLC) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Data Data Detection->Data Data Acquisition and Processing

Figure 2: Workflow for the analysis of this compound in plasma.
In Vitro Metabolism Studies

To investigate the formation of this compound from lidocaine, in vitro assays using human liver microsomes are commonly performed.

1. Incubation of Lidocaine with Human Liver Microsomes

  • Materials:

    • Human liver microsomes (commercially available).

    • Lidocaine stock solution.

    • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Phosphate buffer (pH 7.4).

  • Procedure:

    • Prepare an incubation mixture containing human liver microsomes, phosphate buffer, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the lidocaine stock solution.

    • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

    • Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol.

    • Process the samples as described in the sample preparation protocol above for analysis by LC-MS/MS to quantify the formation of this compound.

Pharmacological Significance

This compound is considered an active metabolite of lidocaine, although its pharmacological and toxicological activities are generally less potent than the parent drug. Its formation is a key step in the detoxification and elimination of lidocaine from the body. The rate of its formation can be influenced by factors that affect the activity of CYP1A2 and CYP3A4 enzymes, including co-administered drugs that are inhibitors or inducers of these enzymes, as well as genetic polymorphisms. Therefore, monitoring the levels of this compound can provide valuable insights into an individual's metabolic capacity for lidocaine and their potential risk for adverse drug reactions.

Conclusion

This technical guide has provided a comprehensive overview of the chemical and physical properties of this compound, a major metabolite of lidocaine. The provided tables summarize key quantitative data, while the detailed experimental protocols offer practical guidance for researchers involved in the analysis of this compound. The visualization of the metabolic pathway and the analytical workflow aim to facilitate a clearer understanding of the formation and detection of this compound. Further research into the specific pharmacological and toxicological effects of this metabolite will continue to be of high interest to the scientific and drug development communities.

References

Pharmacological Profile of 3-Hydroxylidocaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxylidocaine is a primary active metabolite of the widely used local anesthetic and antiarrhythmic agent, lidocaine. Formed in the liver through the action of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4, this compound contributes to the overall pharmacological and toxicological profile of its parent compound.[1] This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways to serve as a resource for researchers and professionals in drug development. While extensive data exists for lidocaine, specific quantitative pharmacological data for this compound is less abundant; therefore, this guide also draws upon the well-characterized profile of lidocaine to infer potential properties of its hydroxylated metabolite.

Introduction

Lidocaine has been a cornerstone of clinical practice for decades, valued for its rapid onset and intermediate duration of action in producing local anesthesia and for its efficacy in treating ventricular arrhythmias.[2][3][4][5] The metabolism of lidocaine is a critical determinant of both its therapeutic efficacy and potential for toxicity. This compound is a significant product of this metabolism and is known to be pharmacologically active. Understanding the specific pharmacological profile of this metabolite is crucial for a complete comprehension of lidocaine's effects and for the development of safer and more effective local anesthetics and antiarrhythmic drugs. This guide aims to consolidate the existing knowledge on this compound and provide a framework for its further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide
Synonyms m-hydroxy Lidocaine, meta-hydroxy Lidocaine
CAS Number 34604-55-2
Molecular Formula C₁₄H₂₂N₂O₂
Molecular Weight 250.34 g/mol
Appearance Light Brown Solid
pKa Strong basic compound
Solubility Soluble in DMF, DMSO, and Ethanol

Pharmacokinetics

The pharmacokinetic profile of this compound is understood to be broadly similar to that of its parent compound, lidocaine, in terms of uptake, distribution, and elimination.

Absorption

Following administration of lidocaine, this compound is formed as a metabolite and its systemic absorption is therefore dependent on the absorption of lidocaine itself. The rate and extent of lidocaine absorption are influenced by the site of administration, dosage, and the presence of vasoconstrictors.

Distribution

Like lidocaine, this compound is expected to be distributed to highly perfused organs first, followed by distribution to muscle and adipose tissue.

Metabolism

This compound is a major metabolite of lidocaine, produced primarily in the liver. The metabolic pathway involves aromatic hydroxylation, a reaction catalyzed by the cytochrome P450 isoenzymes CYP1A2 and CYP3A4. This compound can be further metabolized through conjugation, primarily with glucuronic acid, to form this compound glucuronide, which is then excreted in the urine.

Metabolism Lidocaine Lidocaine This compound This compound Lidocaine->this compound CYP1A2, CYP3A4 (Aromatic Hydroxylation) This compound Glucuronide This compound Glucuronide This compound->this compound Glucuronide UGT (Glucuronidation) Urinary Excretion Urinary Excretion This compound Glucuronide->Urinary Excretion Elimination

Metabolic pathway of lidocaine to this compound.
Excretion

This compound and its conjugates are primarily excreted by the kidneys into the urine. In humans, this compound and its glucuronide conjugate are significant urinary metabolites of lidocaine.

Pharmacodynamics

The pharmacodynamic properties of this compound are not as extensively characterized as those of lidocaine. However, available evidence suggests that it possesses local anesthetic and other pharmacological activities.

Mechanism of Action

Similar to lidocaine, the local anesthetic effect of this compound is attributed to its ability to block voltage-gated sodium channels in the neuronal cell membrane. By binding to a receptor site within the pore of the sodium channel, it stabilizes the channel in an inactivated state, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials. This blockade of nerve impulse conduction results in a loss of sensation in the area supplied by the affected nerve. While direct quantitative comparisons of potency with lidocaine are scarce, an early study confirmed the local anesthetic action of "hydroxy-lidocaine hydrochloride".

Lidocaine is a Class Ib antiarrhythmic agent, and it is plausible that this compound shares some of these properties. Class Ib agents act by blocking sodium channels, particularly in depolarized or ischemic cardiac tissue, leading to a shortening of the action potential duration and the effective refractory period in Purkinje fibers and ventricular muscle. This can suppress arrhythmias caused by reentry mechanisms. The specific effects of this compound on cardiac ion channels and action potential parameters require further investigation.

This compound has been identified as an inhibitor of human serum esterases. By binding to the active site of these enzymes, it can prevent the hydrolysis of various substrates. The clinical significance of this esterase inhibition, including its potential for drug-drug interactions, is an area for further research.

Signaling_Pathways cluster_0 Local Anesthetic Action cluster_1 Esterase Inhibition This compound This compound Na+ Channel Na+ Channel This compound->Na+ Channel Binds to and inhibits Na+ Influx Na+ Influx Na+ Channel->Na+ Influx Blocks Action Potential Action Potential Na+ Influx->Action Potential Prevents Nerve Conduction Block Nerve Conduction Block Action Potential->Nerve Conduction Block Leads to 3-Hydroxylidocaine_esterase This compound Serum Esterase Serum Esterase 3-Hydroxylidocaine_esterase->Serum Esterase Inhibits Substrate Hydrolysis Substrate Hydrolysis Serum Esterase->Substrate Hydrolysis Prevents

Proposed mechanisms of action for this compound.

Quantitative Pharmacological Data

Specific quantitative data for this compound is limited. The following table summarizes available data for the parent compound, lidocaine, which can serve as a reference for estimating the potential activity of its metabolite.

Table 2: Quantitative Pharmacological Data for Lidocaine

ParameterValueSpecies/SystemReference
Local Anesthetic Potency
IC₅₀ (TTX-s Na⁺ channels)42 µMRat DRG neurons
IC₅₀ (TTX-r Na⁺ channels)210 µMRat DRG neurons
Antiarrhythmic Potency
IC₅₀ (hNav1.5)27 µMNeonatal rat ventricular myocytes
Toxicity
Cytotoxicity (IC₅₀, 24h)3.6 mMSH-SY5Y cells

Experimental Protocols

In Vitro Sodium Channel Electrophysiology

Objective: To determine the potency and mechanism of this compound on voltage-gated sodium channels.

Methodology:

  • Cell Culture: Use a stable cell line expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with hNav1.5).

  • Patch-Clamp Recording: Employ the whole-cell patch-clamp technique to record sodium currents.

  • Voltage Protocol: Apply a series of voltage steps to elicit sodium currents and to study the voltage-dependence of channel gating.

  • Drug Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Analysis: Measure the peak sodium current at each concentration and construct a concentration-response curve to determine the IC₅₀ value. Analyze changes in channel gating parameters (e.g., activation, inactivation, recovery from inactivation) to elucidate the mechanism of block.

Experimental_Workflow_Patch_Clamp Cell Culture Cell Culture Patch-Clamp Patch-Clamp Cell Culture->Patch-Clamp Prepare cells Data Acquisition Data Acquisition Patch-Clamp->Data Acquisition Record currents Data Analysis Data Analysis Data Acquisition->Data Analysis Analyze waveforms IC50 Determination IC50 Determination Data Analysis->IC50 Determination Calculate potency

Workflow for in vitro sodium channel electrophysiology.
In Vivo Local Anesthetic Activity (Guinea Pig Intradermal Wheal Block)

Objective: To assess the in vivo local anesthetic potency and duration of action of this compound.

Methodology:

  • Animal Model: Use adult guinea pigs.

  • Intradermal Injection: Inject a fixed volume of different concentrations of this compound intradermally on the clipped back of the guinea pigs to form a wheal.

  • Stimulation: At regular time intervals, apply a mechanical stimulus (e.g., with a von Frey filament) to the center of the wheal.

  • Response Assessment: Record the presence or absence of a cutaneous muscle twitch (panniculus carnosus reflex) in response to the stimulus. The absence of a response indicates successful local anesthesia.

  • Data Analysis: Determine the median effective dose (ED₅₀) and the duration of action for each concentration.

In Vitro Esterase Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on serum esterase activity.

Methodology:

  • Enzyme Source: Use human serum as a source of cholinesterase.

  • Substrate: Employ a suitable chromogenic substrate for cholinesterase (e.g., acetylthiocholine).

  • Assay Procedure:

    • Pre-incubate the serum with various concentrations of this compound.

    • Initiate the reaction by adding the substrate.

    • Monitor the rate of product formation spectrophotometrically.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value. Perform kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive).

Safety and Toxicology

The safety and toxicology profile of this compound has not been extensively studied independently of its parent compound. In vitro studies have suggested that lidocaine and its metabolites can exhibit cytotoxicity at high concentrations. One study noted that in mammalian cells, hydroxylated derivatives of a lidocaine metabolite were more toxic than the parent metabolite. Further in vivo studies are necessary to determine the acute and chronic toxicity of this compound.

Conclusion and Future Directions

This compound is a pharmacologically active metabolite of lidocaine that likely contributes to its overall clinical effects. While it is known to possess local anesthetic and esterase inhibitory properties, a detailed quantitative understanding of its pharmacological profile is still lacking. Future research should focus on:

  • Quantitative Pharmacodynamics: Determining the potency and efficacy of this compound at various sodium channel subtypes and its kinetic parameters for esterase inhibition.

  • In Vivo Studies: Conducting well-controlled in vivo studies to evaluate its local anesthetic and antiarrhythmic activities and to establish its pharmacokinetic profile.

  • Safety and Toxicology: Performing comprehensive safety and toxicology studies to assess its potential for adverse effects.

A more complete understanding of the pharmacological profile of this compound will provide valuable insights into the clinical pharmacology of lidocaine and may guide the development of new therapeutic agents with improved efficacy and safety profiles.

References

In Vitro Metabolism of Lidocaine to 3-Hydroxylidocaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolic conversion of the local anesthetic lidocaine to its metabolite, 3-hydroxylidocaine. This document outlines the key enzymes involved, summarizes available quantitative data, presents detailed experimental protocols, and includes visualizations of the metabolic pathway and a typical experimental workflow.

Introduction

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. One of the metabolic pathways is the aromatic hydroxylation of the lidocaine molecule to form this compound. Understanding the specifics of this metabolic route is crucial for predicting drug-drug interactions, assessing patient-specific metabolic capacities, and ensuring the safe and effective use of lidocaine. In vitro studies using human liver microsomes or recombinant CYP enzymes are fundamental tools for characterizing this metabolic transformation.

Enzymatic Basis of Lidocaine 3-Hydroxylation

The formation of this compound from lidocaine is catalyzed by cytochrome P450 enzymes. In vitro studies with human liver microsomes and recombinant human CYP isoforms have identified two key enzymes involved in this reaction: CYP1A2 and CYP3A4 .[1][2][3][4][5]

CYP1A2 is the principal enzyme responsible for the 3-hydroxylation of lidocaine. Chemical and immunoinhibition studies have demonstrated that the formation of this compound is almost exclusively catalyzed by CYP1A2. In contrast, CYP3A4 plays a minor role in this specific metabolic pathway, although it is significantly involved in the N-deethylation of lidocaine to its major metabolite, monoethylglycinexylidide (MEGX).

Quantitative Data on Lidocaine 3-Hydroxylation

While extensive kinetic data is available for the major metabolic pathway of lidocaine (N-deethylation to MEGX), specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the 3-hydroxylation reaction are not extensively reported in the literature. However, the relative contributions of the key enzymes have been qualitatively and semi-quantitatively described.

EnzymeRole in 3-HydroxylationKey FindingsCitations
CYP1A2 MajorCatalyzes the vast majority of this compound formation.
CYP3A4 MinorHas a minimal contribution to the 3-hydroxylation of lidocaine.

Experimental Protocols

This section provides a synthesized, detailed methodology for conducting an in vitro experiment to study the metabolism of lidocaine to this compound using human liver microsomes.

Materials and Reagents
  • Lidocaine hydrochloride

  • This compound (as a reference standard)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath

  • Centrifuge

  • UPLC-MS/MS system

Incubation Procedure
  • Prepare Incubation Mixtures: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixtures containing human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) and lidocaine at various concentrations (e.g., 1-500 µM) in potassium phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5-10 minutes in a shaking water bath to allow the components to reach thermal equilibrium.

  • Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well or tube. The final volume of the incubation mixture is typically 200-500 µL.

  • Incubation: Incubate the reaction mixtures at 37°C with constant shaking for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) to determine the reaction rate.

  • Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for UPLC-MS/MS analysis.

Analytical Method: UPLC-MS/MS Quantification of this compound
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient elution to separate lidocaine, this compound, and the internal standard. For example, start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then re-equilibrate the column.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Lidocaine: Monitor the transition from the parent ion (m/z) to a specific product ion.

      • This compound: Monitor the transition from its parent ion (m/z) to a specific product ion.

      • Internal Standard: Monitor the transition from its parent ion (m/z) to a specific product ion.

    • Optimize the cone voltage and collision energy for each compound to achieve maximum sensitivity.

  • Data Analysis:

    • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

    • Calculate the rate of formation of this compound (e.g., in pmol/min/mg protein).

    • If determining kinetic parameters, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

Visualizations

Metabolic Pathway of Lidocaine to this compound

Lidocaine_Metabolism Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) Lidocaine->MEGX N-deethylation three_OH_Lidocaine This compound Lidocaine->three_OH_Lidocaine Aromatic Hydroxylation CYP3A4 CYP3A4 CYP3A4->Lidocaine:e CYP1A2 CYP1A2 CYP1A2->Lidocaine:e

Caption: Metabolic pathways of lidocaine to MEGX and this compound.

Experimental Workflow for In Vitro Lidocaine Metabolism Study

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Lidocaine, Microsomes) mix Combine Microsomes and Lidocaine prep_reagents->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction (Acetonitrile + Internal Standard) incubate->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc_msms UPLC-MS/MS Analysis supernatant->uplc_msms data_analysis Data Analysis (Quantification, Kinetics) uplc_msms->data_analysis

Caption: Workflow for in vitro lidocaine metabolism analysis.

References

3-Hydroxylidocaine: An In-Depth Technical Guide to its Role as a Human Metabolite of Lidocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive metabolism in the human body, primarily in the liver. This process, crucial for its clearance and the termination of its pharmacological effects, results in the formation of several metabolites. Among these is 3-hydroxylidocaine, a product of aromatic hydroxylation. This technical guide provides a comprehensive overview of this compound, focusing on its formation, quantification, and the enzymes involved in its metabolism. While it is considered a minor metabolite in humans, understanding its pharmacokinetic profile and the methodologies for its detection is essential for a complete picture of lidocaine's disposition in the body.

Lidocaine Metabolism and the Formation of this compound

The biotransformation of lidocaine is a complex process involving multiple enzymatic pathways. The primary metabolic route is N-deethylation to form monoethylglycinexylidide (MEGX), a pharmacologically active metabolite. A secondary, less prominent pathway involves the aromatic hydroxylation of the lidocaine molecule to produce this compound.[1]

The formation of this compound is catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and, to a lesser extent, CYP3A4.[2] In vitro studies utilizing human liver microsomes have demonstrated that while both enzymes can mediate this reaction, CYP1A2 plays a more significant role in the 3-hydroxylation of lidocaine.

Metabolic Pathway of Lidocaine to this compound

The following diagram illustrates the enzymatic conversion of lidocaine to its hydroxylated metabolite, this compound.

Lidocaine_Metabolism Lidocaine Lidocaine Metabolite This compound Lidocaine->Metabolite Aromatic Hydroxylation Enzyme1 CYP1A2 (major) Enzyme1->Lidocaine Enzyme2 CYP3A4 (minor) Enzyme2->Lidocaine

Figure 1: Metabolic conversion of lidocaine to this compound.

Quantitative Analysis of this compound

The quantification of this compound in biological matrices such as plasma and urine is challenging due to its low concentrations relative to the parent drug and other major metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the analytical method of choice for the sensitive and specific detection of lidocaine and its metabolites.

While numerous studies have focused on the quantification of lidocaine and MEGX, specific quantitative data for this compound in human plasma and urine are sparse in the available literature. Most clinical studies do not report the concentrations of this minor metabolite. However, in vitro studies with human liver microsomes have confirmed its formation, indicating that the deethylation pathway significantly surpasses the hydroxylation pathway even at low lidocaine concentrations.[1]

Table 1: In Vitro Metabolism of Lidocaine in Human Liver Microsomes

ParameterValueReference
Primary Metabolic PathwayN-deethylation (to MEGX)[1]
Secondary Metabolic PathwayAromatic Hydroxylation (to this compound)[1]
Relative RateDeethylation rate > Hydroxylation rate

Experimental Protocols

A validated and sensitive analytical method is crucial for the accurate quantification of this compound. The following provides a general experimental protocol based on established HPLC-MS/MS methods for the analysis of lidocaine and its metabolites in human plasma.

Sample Preparation: Liquid-Liquid Extraction
  • To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of lidocaine or a structurally similar compound).

  • Alkalinize the plasma sample with a suitable buffer (e.g., sodium carbonate buffer, pH 9.5).

  • Extract the analytes using an organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex the mixture for 10 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Table 2: Example HPLC-MS/MS Parameters for Lidocaine Metabolite Analysis

ParameterSetting
HPLC
ColumnC18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI Positive
Monitored TransitionAnalyte-specific precursor > product ion
Experimental Workflow for In Vitro Metabolism Studies

The following diagram outlines a typical workflow for investigating the in vitro metabolism of lidocaine to this compound using human liver microsomes.

in_vitro_workflow cluster_prep Incubation Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate Lido Lidocaine Substrate Lido->Incubate NADPH NADPH Generating System NADPH->Incubate Quench Quench with Acetonitrile Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS HPLC-MS/MS Analysis Supernatant->LCMS

Figure 2: Workflow for in vitro lidocaine metabolism assay.

Signaling Pathways

Currently, there is a lack of specific research on the direct effects of this compound on cellular signaling pathways. The pharmacological and toxicological activities of lidocaine metabolites are an area of ongoing research, but the focus has predominantly been on the more abundant and active metabolite, MEGX. The parent compound, lidocaine, has been shown to influence various signaling pathways, including those involved in inflammation and nociception. However, it is not yet known if this compound shares any of these effects or possesses its own unique biological activities. Further investigation is required to elucidate the potential role of this compound in modulating cellular functions.

Conclusion

This compound is a minor metabolite of lidocaine in humans, formed primarily through the action of the CYP1A2 enzyme. While its low concentrations have made it a less studied metabolite compared to MEGX, understanding its formation and the methods for its detection are integral to a comprehensive understanding of lidocaine's metabolic fate. The use of sensitive analytical techniques such as HPLC-MS/MS is essential for its quantification in biological samples. Future research is warranted to explore the potential pharmacological or toxicological significance of this compound and its possible interactions with cellular signaling pathways. This will provide a more complete safety and efficacy profile of lidocaine and its metabolic products.

References

The Role of CYP3A4 in the Formation of 3-Hydroxylidocaine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of cytochrome P450 3A4 (CYP3A4) in the metabolic formation of 3-hydroxylidocaine from lidocaine. While CYP3A4 is a critical enzyme in drug metabolism, current scientific evidence indicates that its role in the 3-hydroxylation of lidocaine is minimal. The primary catalyst for this specific metabolic pathway is cytochrome P450 1A2 (CYP1A2).[1][2][3][4] This document will present the available data, outline relevant experimental protocols, and visualize the metabolic pathways to clarify the current understanding of lidocaine metabolism.

Executive Summary

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive hepatic metabolism. The two primary initial metabolic pathways are N-deethylation to monoethylglycinexylidide (MEGX) and aromatic hydroxylation to this compound. While CYP3A4 is significantly involved in the formation of MEGX, its contribution to the formation of this compound is considered to be very minor.[1] In contrast, CYP1A2 is the predominant enzyme responsible for the 3-hydroxylation of lidocaine. This guide will synthesize the findings from in vitro studies utilizing human liver microsomes and recombinant CYP isoforms to provide a comprehensive picture of the enzymatic kinetics and methodologies used to study these reactions.

Data Presentation: Comparative Kinetics of Lidocaine Metabolism

Due to the negligible role of CYP3A4 in this compound formation, specific kinetic parameters (Km, Vmax) for this reaction are not available in the reviewed literature. To provide a quantitative perspective, the following table compares the kinetic data for the primary metabolic pathways of lidocaine mediated by CYP3A4 and CYP1A2. The data for CYP3A4 focuses on the formation of MEGX, its main metabolic product from lidocaine.

EnzymeMetaboliteKm (µM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Vmax/Km)Reference
CYP3A4 (Wild-Type) MEGX235.3 ± 29.725.8 ± 1.10.11
CYP1A2 This compoundNot explicitly stated, but noted as the primary enzymeNot explicitly stated, but noted as the primary enzymeNot explicitly stated, but noted as the primary enzyme
CYP1A2 MEGXNot explicitly stated, but noted as a major contributorNot explicitly stated, but noted as a major contributorNot explicitly stated, but noted as a major contributor

Note: The provided kinetic data for CYP3A4 pertains to the formation of MEGX. Studies investigating the 3-hydroxylation of lidocaine consistently identify CYP1A2 as the principal enzyme, with CYP3A4 playing a negligible role. Therefore, dedicated kinetic studies to determine the Vmax and Km for CYP3A4-mediated this compound formation are not prevalent in the scientific literature.

Experimental Protocols

The following is a representative, detailed methodology for an in vitro experiment designed to assess the metabolism of lidocaine by CYP450 enzymes, based on protocols described in the cited literature.

Objective: To determine the kinetic parameters of lidocaine metabolism by recombinant human CYP3A4 and CYP1A2.
Materials:
  • Recombinant human CYP3A4 or CYP1A2 enzymes coexpressed with NADPH-cytochrome P450 reductase in a baculovirus-insect cell system.

  • Lidocaine hydrochloride

  • This compound standard

  • Monoethylglycinexylidide (MEGX) standard

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • Internal standard (e.g., deuterated lidocaine)

Procedure:
  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Recombinant CYP enzyme (e.g., 5 pmol of CYP3A4 or CYP1A2)

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • Lidocaine at various concentrations (e.g., a range from 1 µM to 500 µM to encompass the Km)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

  • Sample Preparation for LC-MS/MS Analysis:

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometric Detection:

      • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

      • Monitor the specific multiple reaction monitoring (MRM) transitions for lidocaine, this compound, MEGX, and the internal standard.

  • Data Analysis:

    • Quantify the formation of this compound and MEGX by comparing their peak areas to that of the internal standard against a standard curve.

    • Calculate the rate of metabolite formation (pmol/min/pmol CYP).

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Lidocaine_Metabolism Lidocaine Lidocaine MEGX MEGX Lidocaine->MEGX CYP3A4 (Major) CYP1A2 (Significant) This compound This compound Lidocaine->this compound CYP1A2 (Major) CYP3A4 (Minor) Further_Metabolites Further_Metabolites MEGX->Further_Metabolites This compound->Further_Metabolites

Caption: Metabolic pathways of lidocaine to its primary metabolites.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis Incubation 1. Incubation of Lidocaine with Recombinant CYP Enzyme Termination 2. Reaction Termination & Protein Precipitation Incubation->Termination Centrifugation 3. Centrifugation & Supernatant Collection Termination->Centrifugation LCMS 4. LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis 5. Data Analysis (Kinetic Parameter Calculation) LCMS->Data_Analysis

Caption: A typical experimental workflow for in vitro lidocaine metabolism studies.

Conclusion

References

An In-depth Technical Guide to the Biological Activities of 3-Hydroxylidocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxylidocaine is an active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. Formed primarily in the liver through the action of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4, this metabolite exhibits distinct biological activities, including the inhibition of human serum esterases and demonstrated anesthetic properties. This technical guide provides a comprehensive overview of the known biological functions of this compound, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing its metabolic pathway. While the primary mechanism of action of its parent compound, lidocaine, is the blockade of voltage-gated sodium channels, the specific contributions and potency of this compound to this and other cellular processes are areas of ongoing investigation.

Introduction

Lidocaine undergoes extensive hepatic metabolism, resulting in the formation of several metabolites, of which this compound is a notable active derivative. Its biological significance stems from its own intrinsic pharmacological effects, which may contribute to the overall therapeutic and toxicological profile of lidocaine. Understanding the specific activities of this compound is crucial for a complete comprehension of lidocaine's pharmacokinetics and pharmacodynamics, and for the development of safer and more effective anesthetic and antiarrhythmic agents.

Metabolic Pathway of this compound

This compound is a product of the phase I metabolism of lidocaine. The hydroxylation of the aromatic ring of lidocaine is catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP3A4 in the liver[1][2][3][4]. This metabolic conversion is a key step in the biotransformation and eventual elimination of lidocaine from the body.

Lidocaine_Metabolism Lidocaine Lidocaine This compound This compound Lidocaine->this compound CYP1A2, CYP3A4 (Aromatic Hydroxylation)

Figure 1: Metabolic formation of this compound from Lidocaine.

Biological Activities

Inhibition of Human Serum Esterases

One of the most clearly defined biological activities of this compound is its ability to inhibit human serum esterases[5]. These enzymes are responsible for the hydrolysis of various ester-containing compounds. By inhibiting these esterases, this compound can potentially alter the metabolism of other drugs and endogenous molecules.

Quantitative Data: Enzyme Inhibition

Experimental Protocol: Serum Esterase Inhibition Assay (General)

While a specific protocol for this compound is not available, a general method for assessing serum esterase inhibition is described below. This can be adapted to study the effects of this compound.

Principle: This assay measures the activity of serum esterases by monitoring the hydrolysis of a substrate that produces a chromogenic or fluorogenic product. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in its presence.

Materials:

  • Human serum (as a source of esterases)

  • p-Nitrophenyl acetate (PNPA) or other suitable esterase substrate

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

  • This compound (test compound)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add Tris-HCl buffer.

  • Add varying concentrations of the this compound stock solution to the wells. Include control wells with solvent only.

  • Add human serum to each well and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate (e.g., PNPA) to all wells.

  • Immediately measure the absorbance (at 405 nm for PNPA) or fluorescence at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Esterase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution Plate_Setup Set up 96-well plate with buffer and inhibitor Stock_Solution->Plate_Setup Add_Serum Add Human Serum Plate_Setup->Add_Serum Incubate Incubate at 37°C Add_Serum->Incubate Add_Substrate Add Substrate (e.g., PNPA) Incubate->Add_Substrate Measure Measure Absorbance/ Fluorescence over time Add_Substrate->Measure Calculate_Rates Calculate Reaction Rates Measure->Calculate_Rates Determine_IC50 Determine IC50 Value Calculate_Rates->Determine_IC50

Figure 2: General workflow for a serum esterase inhibition assay.
Anesthetic Activity and Sodium Channel Blockade

This compound has been utilized as an epidural anesthetic in human clinical trials, indicating that it possesses local anesthetic properties. The primary mechanism of action for local anesthetics like lidocaine is the blockade of voltage-gated sodium channels in neuronal membranes, which prevents the propagation of action potentials and the sensation of pain. It is highly probable that this compound shares this mechanism.

Quantitative Data: Sodium Channel Blockade

Direct quantitative comparisons of the sodium channel blocking potency (e.g., IC50) of this compound relative to lidocaine are not well-documented in publicly available literature. However, studies on lidocaine's effects on various sodium channel isoforms provide a framework for how its metabolites could be assessed. For instance, the half-maximal tonic inhibiting concentration (IC50) for lidocaine on Na+ channels in peripheral nerves has been reported as 204 µM.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The gold standard for assessing the effect of compounds on ion channels is the patch-clamp technique. Below is a generalized protocol for evaluating the effect of this compound on voltage-gated sodium channels expressed in a cell line.

Principle: This technique allows for the measurement of ion currents across the cell membrane in response to controlled changes in membrane voltage. The effect of a drug is quantified by the change in these currents.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing a specific human sodium channel isoform (e.g., Nav1.7).

  • Cell culture reagents.

  • External and internal pipette solutions for recording sodium currents.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • This compound.

Procedure:

  • Culture HEK293 cells expressing the target sodium channel.

  • Prepare external and internal solutions. The external solution will contain physiological concentrations of ions, and the internal solution, which fills the recording pipette, will mimic the intracellular environment.

  • A single cell is "patched" with a glass micropipette, and a high-resistance seal is formed. The membrane patch is then ruptured to achieve the "whole-cell" configuration.

  • The membrane potential is held at a negative potential (e.g., -120 mV) to ensure the sodium channels are in a resting state.

  • A series of voltage steps are applied to elicit sodium currents, and these are recorded in the absence of the drug (control).

  • The external solution is then perfused with a solution containing a known concentration of this compound.

  • The same voltage-step protocol is repeated, and the sodium currents are recorded in the presence of the drug.

  • The percentage of current inhibition is calculated for various concentrations of this compound to generate a dose-response curve and determine the IC50 value.

Patch_Clamp_Workflow Cell_Culture Culture cells expressing sodium channels Patch_Cell Achieve whole-cell patch-clamp configuration Cell_Culture->Patch_Cell Prepare_Solutions Prepare external and internal solutions Prepare_Solutions->Patch_Cell Record_Control Record control sodium currents Patch_Cell->Record_Control Apply_Drug Perfuse with This compound Record_Control->Apply_Drug Record_Drug Record sodium currents in presence of drug Apply_Drug->Record_Drug Data_Analysis Analyze current inhibition and determine IC50 Record_Drug->Data_Analysis

Figure 3: Workflow for whole-cell patch-clamp electrophysiology.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that data on its specific potency for enzyme inhibition and sodium channel blockade is limited.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number34604-55-2
Molecular FormulaC₁₄H₂₂N₂O₂
Molecular Weight250.34 g/mol

Table 2: Pharmacokinetic Parameters of this compound in Horses (Intravenous Administration)

ParameterMedian (Range)UnitSource
Elimination Micro-constant (Ke)1.25 (1.10-2.15)/hr

Table 3: Pharmacokinetic Parameters of this compound in Horses (Subcutaneous Administration)

ParameterMedian (Range)UnitSource
Elimination Micro-constant (Ke)1.00 (0.78-1.08)/hr

Table 4: Pharmacokinetic Parameters of this compound in Horses (Topical Administration)

ParameterMedian (Range)UnitSource
Elimination Micro-constant (Ke)0.41 (0.08-0.93)/hr

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest that this compound modulates specific intracellular signaling pathways in a manner distinct from the general anesthetic effects of sodium channel blockade. The primary known "pathway" is its own metabolic formation from lidocaine. Further research is needed to explore potential downstream effects of this compound on cellular signaling cascades.

Conclusion and Future Directions

This compound is an active metabolite of lidocaine with demonstrated biological activities, including inhibition of human serum esterases and anesthetic effects likely mediated by sodium channel blockade. While its role as a metabolite is well-established, a significant gap exists in the quantitative understanding of its potency and specific mechanisms of action compared to its parent compound.

Future research should focus on:

  • Quantitative Pharmacodynamics: Determining the IC50 and/or Ki values of this compound for human serum esterases and various isoforms of voltage-gated sodium channels.

  • Comparative Studies: Directly comparing the potency and efficacy of this compound with lidocaine in various in vitro and in vivo models.

  • Signaling Pathway Analysis: Investigating potential downstream effects of this compound on intracellular signaling cascades to uncover any novel mechanisms of action.

A more thorough characterization of the biological activities of this compound will provide a more complete picture of the pharmacology of lidocaine and may inform the development of new therapeutic agents with improved safety and efficacy profiles.

References

An In-depth Technical Guide to 3-Hydroxylidocaine: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxylidocaine is a primary aromatic hydroxylated metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine.[1] Formed in the liver primarily by the cytochrome P450 enzymes CYP1A2 and CYP3A4, this metabolite is of significant interest in the fields of drug metabolism, pharmacokinetics, and toxicology.[1] Understanding the chemical properties, synthesis, and analytical methods for this compound is crucial for comprehensive studies of lidocaine's disposition and effects in vivo. This technical guide provides a detailed overview of the structure, chemical formula, a proposed synthesis protocol, analytical methodologies, and known biological activities of this compound.

Chemical Structure and Physicochemical Properties

This compound, also known as m-hydroxy lidocaine, is an amino acid amide derivative.[1] Its structure consists of a 3-hydroxy-2,6-dimethylphenyl group linked via an amide bond to a diethylamino acetyl moiety.

  • IUPAC Name: 2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide[1]

  • Chemical Formula: C₁₄H₂₂N₂O₂[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 250.34 g/mol
Monoisotopic Mass 250.1681 g/mol
Physical Form Light brown solid
Melting Point 192-195°C (decomposes)
pKa (predicted) 10.18 ± 0.23
Solubility DMSO, Methanol (Slightly)
UV λmax 282 nm
Spectral Identifiers
  • SMILES: CCN(CC)CC(=O)NC1=C(C)C=CC(O)=C1C

  • InChI: InChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(17)11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18)

Synthesis of this compound

This proposed synthesis involves:

  • Stage 1: Synthesis of the key intermediate, 3-hydroxy-2,6-dimethylaniline.

  • Stage 2: Acylation of 3-hydroxy-2,6-dimethylaniline with chloroacetyl chloride, followed by amination with diethylamine to yield the final product.

Proposed Experimental Protocol

Stage 1: Synthesis of 3-hydroxy-2,6-dimethylaniline

This stage is based on the nitration of 2,6-dimethylaniline, followed by reduction, diazotization, and pyrolysis.

  • Nitration: Dissolve 2,6-dimethylaniline in concentrated sulfuric acid at a temperature below 15°C. Add concentrated nitric acid dropwise while maintaining the low temperature. After the addition is complete, allow the reaction to proceed for one hour. Pour the reaction mixture into cold water and neutralize with sodium carbonate to precipitate 3-nitro-2,6-dimethylaniline.

  • Reduction: The resulting nitro compound is then reduced to the corresponding amine (3-amino-2,6-dimethylaniline) using a standard reducing agent such as tin(II) chloride in concentrated hydrochloric acid.

  • Diazotization and Hydrolysis: The 3-amino-2,6-dimethylaniline is then diazotized using sodium nitrite in an acidic solution (e.g., sulfuric acid) at low temperatures (0-5°C). The resulting diazonium salt is subsequently hydrolyzed to the phenol by heating the solution (pyrolysis), which yields 3-hydroxy-2,6-dimethylaniline. The product can be purified by distillation or chromatography.

Stage 2: Synthesis of this compound

This stage adapts the standard synthesis of lidocaine, using the hydroxylated aniline intermediate prepared in Stage 1.

  • Acylation: In a suitable flask, dissolve the 3-hydroxy-2,6-dimethylaniline from Stage 1 in glacial acetic acid. To this solution, add chloroacetyl chloride. The reaction is typically exothermic and should be controlled. After the initial reaction, add a solution of sodium acetate in water to quench the reaction and precipitate the α-chloro-3-hydroxy-2,6-dimethylacetanilide intermediate. Collect the solid product by vacuum filtration.

  • Amination: Transfer the dried chloro-intermediate to a round-bottom flask. Add an excess of diethylamine and a suitable solvent such as toluene. Reflux the mixture for several hours to facilitate the Sₙ2 reaction, where the diethylamine displaces the chloride.

  • Work-up and Purification: After cooling, the reaction mixture will contain the product and diethylamine hydrochloride. The mixture is typically washed with water to remove the salt. The organic layer is then extracted with an acidic solution (e.g., 3M HCl) to protonate the this compound and transfer it to the aqueous phase. The aqueous layer is then basified (e.g., with NaOH or KOH) to deprotonate the product, which can then be extracted back into an organic solvent (e.g., ether or dichloromethane). The final product can be purified by recrystallization or column chromatography.

Analytical Methodologies

The quantitative analysis of this compound, particularly in biological matrices, is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in various sample types.

Sample Preparation (from Plasma/Serum):

  • To 1.0 mL of plasma or serum, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Alkalinize the sample with a small volume of 1M NaOH.

  • Perform a liquid-liquid extraction with 5 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of hexane and isoamyl alcohol).

  • Vortex the mixture for 1-2 minutes and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase and inject a portion into the HPLC system.

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄), with pH adjusted to be compatible with the analyte's pKa. A typical ratio could be 35:65 (v/v) acetonitrile:buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the λmax of this compound (282 nm).

  • Temperature: Ambient or controlled at 25°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity, making it suitable for trace-level detection and confirmation.

Sample Preparation and Derivatization:

  • Follow the same liquid-liquid extraction procedure as for HPLC.

  • After evaporation of the organic solvent, the dried residue may require derivatization to improve volatility and chromatographic performance. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to derivatize the hydroxyl and amide groups.

  • Heat the sample with the derivatizing agent (e.g., at 70°C for 30 minutes) to ensure complete reaction.

  • The derivatized sample is then injected into the GC-MS system.

GC-MS Conditions (Representative):

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

  • Injector: Splitless mode at a temperature of 250-280°C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Biological Activity and Metabolism

Metabolic Pathway

This compound is a product of the phase I metabolism of lidocaine. The primary enzymes responsible for this biotransformation are cytochrome P450 isoforms CYP1A2 and CYP3A4, which catalyze the aromatic hydroxylation of the lidocaine molecule. Subsequently, this compound can undergo phase II metabolism, primarily through glucuronidation, to form this compound glucuronide, which is then excreted.

Metabolic Pathway of this compound Metabolic Pathway of Lidocaine Lidocaine Lidocaine Metabolite This compound Lidocaine->Metabolite CYP1A2, CYP3A4 (Aromatic Hydroxylation) Conjugate This compound Glucuronide Metabolite->Conjugate UGT enzymes (Glucuronidation)

Metabolic Pathway of Lidocaine
Enzyme Inhibition

This compound has been identified as an inhibitor of human serum esterases. This inhibitory activity is noteworthy as it could potentially affect the metabolism of other ester-containing drugs administered concurrently. However, specific quantitative data, such as IC₅₀ or Kᵢ values, for this inhibition are not well-documented in publicly available literature. Studies have shown that lidocaine itself can inhibit plasma cholinesterase (PChE) activity, suggesting that its metabolites may also contribute to this effect.

Pharmacokinetics

While human pharmacokinetic data for this compound is limited, studies in animal models provide valuable insights. A study in horses following intravenous administration of lidocaine provided the following pharmacokinetic parameters for its metabolite, this compound.

ParameterMedian Value (Range)Unit
Elimination Micro-constant (Kₑ) 1.25 (1.10 - 2.15)/hr

Data from a study in horses following intravenous administration of lidocaine.

Experimental and Analytical Workflows

The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix such as plasma.

Analytical Workflow for this compound General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample Collection (e.g., Plasma, Serum) Spike 2. Internal Standard Spiking Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Evap 4. Evaporation to Dryness Extract->Evap Recon 5. Reconstitution / Derivatization Evap->Recon Inject 6. Injection into HPLC or GC-MS Recon->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Detection (UV or MS) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Quantify 10. Quantification using Calibration Curve Integrate->Quantify

General Analytical Workflow

References

An In-depth Technical Guide on the Human Metabolites of 3-Hydroxylidocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive metabolism in the human body, primarily in the liver. While the major metabolic pathway involves N-deethylation to monoethylglycinexylidide (MEGX), a minor but significant route is the aromatic hydroxylation to form 3-Hydroxylidocaine. This technical guide provides a comprehensive overview of the human metabolites of this compound, detailing the metabolic pathways, analytical methodologies for their quantification, and available quantitative data.

Metabolic Pathway of this compound

The formation of this compound from lidocaine is catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4[1]. CYP1A2 is considered the major enzyme responsible for this hydroxylation reaction[1]. Once formed, this compound can undergo further metabolism. One identified downstream metabolite is 3-Hydroxymonoethyl glycinexylidide (3-OH-MEGX) .

The metabolic cascade is depicted in the following signaling pathway diagram:

Lidocaine_Metabolism Lidocaine Lidocaine This compound This compound Lidocaine->this compound CYP1A2, CYP3A4 MEGX Monoethylglycinexylidide (MEGX) Lidocaine->MEGX CYP1A2, CYP3A4 3-OH-MEGX 3-Hydroxymonoethyl glycinexylidide (3-OH-MEGX) This compound->3-OH-MEGX MEGX->3-OH-MEGX SPE_Workflow cluster_0 Solid-Phase Extraction Workflow start Start condition Condition C18 Cartridge (Methanol, Water) start->condition load Load Acidified Sample (+ Internal Standard) condition->load wash Wash Cartridge (5% Methanol/Water) load->wash elute Elute Analytes (Methanol) wash->elute dry Evaporate to Dryness (Nitrogen Stream) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Inject into LC-MS/MS reconstitute->end Hydrolysis_Workflow cluster_1 Enzymatic Hydrolysis Workflow start Start add_buffer Add Phosphate Buffer (pH 6.8) to Urine start->add_buffer add_enzyme Add β-glucuronidase add_buffer->add_enzyme incubate Incubate at 37°C add_enzyme->incubate end Proceed to Extraction incubate->end

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of 3-Hydroxylidocaine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[1][2] Its metabolism is complex, involving multiple cytochrome P450 enzymes, leading to the formation of several metabolites. 3-hydroxylidocaine is one of the main metabolites of lidocaine. Monitoring the plasma concentrations of lidocaine's metabolites, including this compound, is crucial for understanding its pharmacokinetic profile, assessing patient-specific metabolic pathways, and investigating potential drug-drug interactions. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The method described herein is essential for researchers, scientists, and professionals in drug development and clinical pharmacology.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Lidocaine-d10 (Internal Standard, IS)

  • HPLC-grade methanol, acetonitrile, and water[1]

  • Formic acid and ammonium acetate[3]

  • Human plasma (sourced from authorized blood banks)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[3]

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (Lidocaine-d10) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the primary stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards.

  • Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the working standard solutions to prepare calibration curve standards at concentrations ranging from 0.1 to 200 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 80, and 160 ng/mL) in a similar manner.

Sample Preparation (Solid-Phase Extraction)
  • Pre-condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Lidocaine-d10).

  • Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.

  • Load the entire mixture onto the pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under a gentle stream of nitrogen for 1 minute.

  • Elute the analytes with 1 mL of mobile phase (acetonitrile and 10 mM ammonium acetate, 80:20, v/v).

  • Inject an aliquot (e.g., 2 µL) of the eluate into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A UHPLC system such as the Nexera X2 or equivalent.

  • Column: A reversed-phase column like the Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) is suitable.

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and 10 mM ammonium acetate in water (e.g., 80:20, v/v).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as the Shimadzu LCMS-8060 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The protonated molecule [M+H]⁺ is m/z 251. A characteristic product ion is m/z 86, which corresponds to the methylenediethylamino fragment. Therefore, the suggested transition is m/z 251 → 86.

    • Lidocaine-d10 (IS): A common transition for deuterated lidocaine is m/z 245.05 → 96.19.

Data Presentation

The following table summarizes the typical quantitative performance parameters for an LC-MS/MS method for this compound, based on achievable results for structurally related analytes like lidocaine and its other metabolites.

ParameterResult
Linearity Range 0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Recovery > 85%

Visualizations

Metabolic Pathway of Lidocaine to this compound Lidocaine Lidocaine Metabolite This compound Lidocaine->Metabolite CYP450 (Oxidation)

Caption: Metabolic conversion of Lidocaine.

Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) IS Add Internal Standard (Lidocaine-d10) Plasma->IS SPE Solid-Phase Extraction IS->SPE Elution Elution SPE->Elution LC Liquid Chromatography (Separation) Elution->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: LC-MS/MS quantification workflow.

References

Application Notes and Protocols for Gas Chromatography Analysis of 3-Hydroxylidocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxylidocaine is a primary aromatic hydroxylated metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. The analysis and quantification of this compound in biological matrices are crucial for pharmacokinetic, toxicological, and drug metabolism studies. Gas chromatography (GC) offers a robust and sensitive analytical approach for this purpose. However, due to the polar nature of the hydroxyl group, derivatization is essential to improve its volatility and chromatographic performance.

This document provides detailed application notes and protocols for the analysis of this compound using gas chromatography coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The protocols cover sample preparation from biological matrices, a derivatization procedure using pentafluorobenzoyl chloride (PFBCl), and the necessary chromatographic conditions.

Analytical Workflow Overview

The overall workflow for the GC analysis of this compound from biological samples involves several key stages: extraction of the analyte from the matrix, derivatization to enhance volatility, and subsequent chromatographic separation and detection.

Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma or Urine) Extraction Liquid-Liquid Extraction Biological_Sample->Extraction Alkalinization Derivatization Derivatization with PFBCl Extraction->Derivatization Evaporation & Reconstitution GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting Derivatization_Pathway Analyte This compound (in dried extract) Reaction Derivatization Reaction Analyte->Reaction Reagent Pentafluorobenzoyl Chloride (PFBCl) in Solvent Reagent->Reaction Product PFB-3-Hydroxylidocaine (Volatile Derivative) Reaction->Product Heat & Base Catalyst (e.g., Pyridine)

Application Note: Solid-Phase Extraction of 3-Hydroxylidocaine from Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable protocol for the solid-phase extraction (SPE) of 3-hydroxylidocaine, a primary metabolite of the local anesthetic lidocaine, from human urine samples. The described method utilizes a mixed-mode solid-phase extraction strategy to ensure high recovery and sample purity, making it suitable for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research.

Introduction

Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Its metabolism in the body leads to the formation of several metabolites, with this compound being one of the key analytes in urine for assessing lidocaine exposure and metabolism. Accurate quantification of this compound in urine is crucial for a variety of research and clinical applications. However, the complex nature of urine as a biological matrix necessitates an effective sample preparation method to remove interfering substances and concentrate the analyte of interest. Solid-phase extraction (SPE) is a highly effective technique for this purpose, offering superior sample cleanup compared to simple liquid-liquid extraction. This protocol provides a detailed methodology for the selective isolation of this compound from human urine using mixed-mode SPE.

Data Presentation

The following table summarizes the typical quantitative performance parameters that can be expected with this solid-phase extraction protocol when coupled with an appropriate analytical method like LC-MS/MS. The data presented are synthesized from studies on lidocaine and its metabolites.[1]

ParameterValue
Recovery > 85%
Limit of Detection (LOD) 0.5 - 2.0 ng/mL
Limit of Quantification (LOQ) 1.5 - 6.0 ng/mL
Linearity (r²) ≥ 0.99
Precision (%RSD) < 15%

Experimental Protocol

Materials and Reagents
  • Mixed-mode Cation Exchange SPE Cartridges (e.g., Strata-X-C, Oasis MCX)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Formic Acid (≥98%)

  • Ammonium Hydroxide (concentrated)

  • Phosphate Buffer (0.1 M, pH 6.0)

  • β-glucuronidase enzyme (if conjugated metabolites are of interest)

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Sample Pre-treatment
  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at approximately 4,500 rpm for 5 minutes to pellet any particulate matter.[2]

  • (Optional, for total this compound) To 1 mL of the urine supernatant, add 0.5 mL of 0.1 M phosphate buffer (pH 6.0) and an appropriate volume of β-glucuronidase solution. Incubate at 40-60°C for at least 1 hour to hydrolyze glucuronide conjugates.

  • If not performing hydrolysis, dilute 1 mL of the urine supernatant with 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • Acidify the sample by adding a small volume of formic acid to adjust the pH to approximately 4.

Solid-Phase Extraction (SPE) Procedure
  • Conditioning: Condition the mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through the sorbent bed. Do not allow the cartridge to go dry.

  • Equilibration: Equilibrate the cartridge with 2 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove salts and other polar impurities.

    • Wash the cartridge with 2 mL of a weak organic solvent, such as 5% methanol in water, to remove less polar interferences.

  • Elution:

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.

    • Elute the this compound from the cartridge using 2 mL of a basic organic solvent mixture. A common elution solvent is 5% ammonium hydroxide in a mixture of methanol and acetonitrile (e.g., 50:50 v/v).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase of the analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Mandatory Visualization

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Urine Urine Sample Centrifuge Centrifuge (4500 rpm, 5 min) Urine->Centrifuge Hydrolysis Optional: Enzymatic Hydrolysis (β-glucuronidase, pH 6.0, 40-60°C) Centrifuge->Hydrolysis Acidify Acidify Sample (pH ~4) Hydrolysis->Acidify Condition 1. Condition (2 mL Methanol, 2 mL Water) Acidify->Condition Equilibrate 2. Equilibrate (2 mL Phosphate Buffer, pH 6.0) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (2 mL Water, then 2 mL 5% Methanol) Load->Wash Elute 5. Elute (2 mL 5% NH4OH in Methanol/ACN) Wash->Elute DryDown Dry-down under Nitrogen Elute->DryDown Reconstitute Reconstitute in Mobile Phase DryDown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound from urine.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Lidocaine and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[1][2] Its clinical efficacy and potential for toxicity are closely related to its concentration in biological fluids, as well as the concentration of its pharmacologically active metabolites. The metabolism of lidocaine occurs rapidly and predominantly in the liver, primarily through the cytochrome P450 enzyme system (specifically CYP1A2 and CYP3A4).[3][4] The major metabolic pathway involves sequential N-dealkylation, yielding monoethylglycinexylidide (MEGX) and then glycinexylidide (GX).[1] MEGX itself exhibits significant antiarrhythmic and anticonvulsant properties, approximately 80-90% of lidocaine's potency. Therefore, a robust analytical method to simultaneously quantify lidocaine, MEGX, and GX in biological matrices like plasma or serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details validated HPLC methods, including both UV and mass spectrometry detection, for this purpose.

Lidocaine Metabolic Pathway

Lidocaine undergoes oxidative N-dealkylation in the liver. The first step, mediated mainly by CYP1A2 and CYP3A4, is the removal of an ethyl group to form MEGX. MEGX is further de-ethylated to form the inactive metabolite GX. An alternative pathway can lead to the formation of 2,6-xylidine. The primary metabolite found in urine is a conjugate of 4-hydroxy-2,6-dimethylaniline.

Lidocaine_Metabolism Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) (Active) Lidocaine->MEGX CYP1A2, CYP3A4 Xylidine 2,6-xylidine Lidocaine->Xylidine Hydrolysis (minor) GX Glycinexylidide (GX) (Inactive) MEGX->GX De-ethylation

Caption: Metabolic pathway of Lidocaine to its primary metabolites MEGX and GX.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

Effective sample preparation is critical to remove interfering endogenous substances, such as proteins and lipids, from the biological matrix. Three common methods are protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_methods Extraction Methods Start Plasma/Serum Sample (e.g., 75-250 µL) Add_IS Add Internal Standard (e.g., Lidocaine-d10, Bupivacaine) Start->Add_IS Extraction Extraction Step Add_IS->Extraction PP Protein Precipitation (e.g., Acetonitrile, Methanol) Extraction->PP LLE Liquid-Liquid Extraction (e.g., Diethyl Ether, Dichloromethane) Extraction->LLE SPE Solid-Phase Extraction (e.g., C18 or HLB Cartridge) Extraction->SPE Post_Extraction Evaporation & Reconstitution End Inject into HPLC System Post_Extraction->End PP->Post_Extraction LLE->Post_Extraction SPE->Post_Extraction

Caption: Generalized workflow for preparing biological samples for HPLC analysis.

A. Protein Precipitation (PP)

  • Pipette 75-100 µL of plasma or serum into a microcentrifuge tube.

  • Add 300 µL of cold methanol or acetonitrile containing the internal standard (e.g., lidocaine-d10).

  • Vortex the mixture for 1-2 minutes to precipitate proteins.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube.

  • The supernatant can be injected directly or evaporated under a gentle stream of nitrogen and reconstituted in the mobile phase.

B. Liquid-Liquid Extraction (LLE)

  • Pipette 200-250 µL of plasma or serum into a glass tube.

  • Add the internal standard (e.g., procainamide or bupivacaine).

  • Alkalinize the sample by adding a small volume of NaOH or another base to promote the extraction of lidocaine in its free base form.

  • Add 1-2 mL of an organic solvent such as diethyl ether.

  • Vortex vigorously for 2-5 minutes, then centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under nitrogen at approximately 40°C.

  • Reconstitute the residue in a known volume of the mobile phase for injection.

C. Solid-Phase Extraction (SPE)

  • Pre-condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample (pre-mixed with internal standard and 0.1% formic acid) onto the cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.

  • Elute the analytes with an appropriate solvent, such as methanol.

  • Evaporate the eluate and reconstitute the residue in the mobile phase.

Protocol 2: HPLC Methodologies

Below are two representative HPLC methods. The first is a UV-based method suitable for routine therapeutic drug monitoring, and the second is a more sensitive LC-MS/MS method ideal for pharmacokinetic studies requiring lower detection limits.

HPLC_Workflow cluster_detectors Detector Types Injector Autosampler/ Injector Column HPLC Column (e.g., C18) Injector->Column Pump HPLC Pump Pump->Injector MobilePhase Mobile Phase Reservoir MobilePhase->Pump Detector Detector Column->Detector DAQ Data Acquisition System Detector->DAQ UV UV/Vis Detector->UV MS Mass Spec (MS/MS) Detector->MS

References

Application Notes and Protocols for the Development of Immunoassays for 3-Hydroxylidocaine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of immunoassays for the detection and quantification of 3-hydroxylidocaine, a major metabolite of the local anesthetic and antiarrhythmic drug, lidocaine. The protocols outlined below cover the essential stages of immunoassay development, from hapten synthesis and antibody production to the establishment and validation of a competitive enzyme-linked immunosorbent assay (ELISA).

Introduction

This compound is a significant metabolite of lidocaine, and its detection is crucial for pharmacokinetic studies, drug monitoring, and in forensic analysis. Immunoassays offer a sensitive, high-throughput, and cost-effective method for the quantification of this compound in biological matrices. This document provides detailed methodologies and protocols to guide researchers in the development of a specific and reliable immunoassay for this analyte. The primary focus is on the development of a competitive ELISA, a common format for the detection of small molecules like this compound.

Principle of the Immunoassay

The developed immunoassay is a competitive ELISA. In this format, free this compound in a sample competes with a fixed amount of enzyme-labeled this compound (or a this compound-protein conjugate) for binding to a limited number of specific anti-3-hydroxylidocaine antibody binding sites coated on a microplate. The amount of enzyme-labeled conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound reagents, a substrate is added, and the resulting color development is measured. The concentration of this compound in the sample is determined by comparing the signal with a standard curve.

Data Presentation

Table 1: Hypothetical Cross-Reactivity of Anti-3-Hydroxylidocaine Monoclonal Antibody
CompoundStructureCross-Reactivity (%)
This compound 2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide100
Lidocaine2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide< 5
Monoethylglycinexylidide (MEGX)2-(ethylamino)-N-(2,6-dimethylphenyl)acetamide< 1
Glycinexylidide (GX)2-amino-N-(2,6-dimethylphenyl)acetamide< 0.5
4-Hydroxylidocaine2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)acetamide< 10

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity must be determined experimentally for any newly developed antibody.

Table 2: Typical Performance Characteristics of a this compound Competitive ELISA
ParameterTypical Value
Assay Range0.1 - 10 ng/mL
Lower Limit of Detection (LOD)0.05 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%
Spike and Recovery85-115%

Experimental Protocols

Hapten Synthesis: this compound-O-hemisuccinate

To render the small molecule this compound immunogenic, it must be covalently linked to a larger carrier protein. This requires the synthesis of a hapten derivative with a reactive functional group. The following is a proposed synthesis for this compound-O-hemisuccinate, which introduces a carboxylic acid group for protein conjugation.

Materials:

  • This compound

  • Succinic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Add succinic anhydride (1.2 equivalents) and anhydrous pyridine (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound-O-hemisuccinate.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Preparation of Immunogen and Coating Antigen

Materials:

  • This compound-O-hemisuccinate

  • Keyhole Limpet Hemocyanin (KLH) for immunogen

  • Bovine Serum Albumin (BSA) for coating antigen

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of Hapten: Dissolve this compound-O-hemisuccinate (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF. Add DCC or EDC (1.2 equivalents) and stir the mixture at room temperature for 4-6 hours to form the NHS-ester.

  • Conjugation to Carrier Protein:

    • Dissolve KLH or BSA in PBS (pH 7.4).

    • Slowly add the activated hapten solution to the protein solution with gentle stirring.

    • Allow the reaction to proceed overnight at 4°C.

  • Purification: Dialyze the conjugate against PBS for 48 hours with several changes of buffer to remove unconjugated hapten and coupling reagents.

  • Characterization: Confirm the successful conjugation by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. Store the conjugates at -20°C.

Monoclonal Antibody Production

Materials:

  • BALB/c mice

  • This compound-KLH immunogen

  • Freund's complete and incomplete adjuvant

  • Myeloma cell line (e.g., SP2/0)

  • Polyethylene glycol (PEG)

  • HAT (hypoxanthine-aminopterin-thymidine) medium

  • HT (hypoxanthine-thymidine) medium

  • ELISA plates

  • This compound-BSA coating antigen

Procedure:

  • Immunization: Immunize BALB/c mice with an emulsion of this compound-KLH and Freund's complete adjuvant. Administer booster injections with Freund's incomplete adjuvant at 2-3 week intervals.

  • Titer Monitoring: Monitor the antibody titer in the mouse serum by indirect ELISA using plates coated with this compound-BSA.

  • Cell Fusion: Select a mouse with a high antibody titer and perform a fusion of its spleen cells with myeloma cells using PEG.

  • Hybridoma Selection: Select for hybridoma cells by culturing in HAT medium.

  • Screening: Screen the hybridoma supernatants for the presence of specific antibodies by indirect ELISA.

  • Cloning: Subclone the positive hybridomas by limiting dilution to obtain monoclonal cell lines.

  • Antibody Production and Purification: Expand the selected monoclonal hybridoma cells in vitro or in vivo to produce a larger quantity of monoclonal antibodies. Purify the antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

Competitive ELISA Protocol

Materials:

  • Anti-3-hydroxylidocaine monoclonal antibody

  • This compound-BSA conjugate (for coating)

  • This compound standard solutions

  • Horseradish peroxidase (HRP) labeled secondary antibody (if the primary is not labeled) or HRP-labeled this compound

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of this compound standard or sample and 50 µL of the anti-3-hydroxylidocaine antibody solution (at a predetermined optimal dilution in assay buffer) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: If using an unlabeled primary antibody, add 100 µL of HRP-conjugated secondary antibody (at an optimal dilution in assay buffer) and incubate for 1 hour at room temperature. If using an HRP-labeled primary antibody, this step is omitted.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Hapten_Synthesis_and_Conjugation Hapten Synthesis and Immunogen Preparation Workflow cluster_synthesis Hapten Synthesis cluster_activation Hapten Activation cluster_conjugation Protein Conjugation 3_OH_Lidocaine This compound Reaction1 Esterification in Pyridine 3_OH_Lidocaine->Reaction1 Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Reaction1 Hapten This compound- O-hemisuccinate Reaction1->Hapten Reaction2 NHS Ester Formation Hapten->Reaction2 NHS_EDC NHS/EDC NHS_EDC->Reaction2 Activated_Hapten Activated Hapten (NHS-ester) Reaction2->Activated_Hapten Reaction3 Amide Bond Formation Activated_Hapten->Reaction3 Carrier_Protein Carrier Protein (KLH or BSA) Carrier_Protein->Reaction3 Immunogen Immunogen/Coating Antigen (3-OH-Lidocaine-Protein) Reaction3->Immunogen

Caption: Workflow for hapten synthesis and conjugation to a carrier protein.

Competitive_ELISA_Principle Principle of Competitive ELISA for this compound cluster_well Microplate Well Surface cluster_sample Sample + Labeled Antigen Ab Anti-3-OH-Lidocaine Ab Competition Competition for Antibody Binding Ab->Competition Free_Ag 3-OH-Lidocaine (from sample) Free_Ag->Competition Labeled_Ag Enzyme-labeled 3-OH-Lidocaine Labeled_Ag->Competition Wash Wash Step Competition->Wash Substrate Add Substrate Wash->Substrate Signal Colorimetric Signal (Inversely proportional to 3-OH-Lidocaine conc.) Substrate->Signal

Caption: Signaling pathway of the competitive ELISA for this compound.

Application Notes and Protocols for 3-Hydroxylidocaine in Equine Drug Testing and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 3-hydroxylidocaine in equine drug testing, its pharmacokinetic profile, and detailed protocols for its detection.

Introduction

Lidocaine is a widely used local anesthetic in equine medicine for diagnostic and therapeutic purposes.[1][2][3][4][5] Its use in performance horses is strictly regulated due to its potential to mask lameness. The primary metabolite of lidocaine, this compound, is a key analyte in equine drug testing as it has a longer detection window than the parent drug. Understanding the pharmacokinetics of lidocaine and its metabolites is crucial for establishing appropriate withdrawal times and regulatory thresholds.

Metabolic Pathway of Lidocaine

Lidocaine undergoes rapid and extensive metabolism in the horse, primarily in the liver. The metabolic process involves hydroxylation and N-dealkylation. One of the major metabolic routes is the hydroxylation of the aromatic ring to form this compound. This metabolite, along with 4-hydroxylidocaine, is often present in conjugated forms (e.g., glucuronide conjugates) in plasma and urine. Other significant metabolites include monoethylglycinexylidide (MEGX) and glycinexylidide (GX). Due to its prolonged presence in the bloodstream compared to the parent drug, this compound serves as a crucial marker for lidocaine administration in equine anti-doping control.

Lidocaine_Metabolism Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) Lidocaine->MEGX N-dealkylation This compound This compound Lidocaine->this compound Hydroxylation 4-Hydroxylidocaine 4-Hydroxylidocaine Lidocaine->4-Hydroxylidocaine Hydroxylation GX Glycinexylidide (GX) MEGX->GX N-dealkylation Conjugated Metabolites Conjugated Metabolites This compound->Conjugated Metabolites Conjugation (e.g., Glucuronidation) 4-Hydroxylidocaine->Conjugated Metabolites Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Collection Blood Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Enzyme_Hydrolysis Enzyme Hydrolysis Plasma_Separation->Enzyme_Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Enzyme_Hydrolysis->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LCMSMS_Analysis LC-MS/MS Analysis Evaporation_Reconstitution->LCMSMS_Analysis Data_Processing Data Processing & Quantification LCMSMS_Analysis->Data_Processing Pharmacokinetic_Relationship Lidocaine_Admin Lidocaine Administration (e.g., Subcutaneous) Absorption_Distribution Absorption & Distribution Lidocaine_Admin->Absorption_Distribution Rapid Metabolism Hepatic Metabolism Absorption_Distribution->Metabolism First-Pass Effect Detection Detection of This compound in Plasma Metabolism->Detection Longer Half-Life

References

Application of 3-Hydroxylidocaine in Forensic Toxicology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxylidocaine is a primary oxidative metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. In the field of forensic toxicology, the detection and quantification of lidocaine and its metabolites in biological specimens are crucial for determining the cause and manner of death in cases of suspected overdose or drug-related fatalities. While monoethylglycinexylidide (MEGX) is the most abundant and commonly analyzed metabolite of lidocaine, this compound serves as an important complementary biomarker. Its presence can provide valuable information regarding the timing of drug administration and the metabolic capacity of the deceased. This document provides detailed application notes and experimental protocols for the analysis of this compound in forensic toxicology casework.

Metabolic Pathway of Lidocaine to this compound

Lidocaine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of this compound occurs through the aromatic hydroxylation of the lidocaine molecule. This reaction is predominantly catalyzed by the CYP1A2 isoenzyme, with a minor contribution from CYP3A4. The resulting this compound can be further metabolized through conjugation with glucuronic acid to form this compound-glucuronide, which is then excreted in the urine. Understanding this pathway is essential for interpreting toxicological findings, as genetic polymorphisms or drug-induced alterations in CYP1A2 and CYP3A4 activity can influence the metabolic profile of lidocaine and its metabolites.

Lidocaine_Metabolism Lidocaine Lidocaine This compound This compound Lidocaine->this compound CYP1A2 (major) CYP3A4 (minor) MEGX Monoethylglycinexylidide (MEGX) Lidocaine->MEGX CYP1A2, CYP3A4 This compound-glucuronide This compound-glucuronide This compound->this compound-glucuronide UGT Excretion Excretion This compound-glucuronide->Excretion SPE_Workflow start Start: 1 mL Postmortem Blood add_is Add Internal Standard (e.g., this compound-d3) start->add_is vortex1 Vortex add_is->vortex1 add_buffer Add 2 mL Phosphate Buffer (pH 6.0) vortex1->add_buffer vortex2 Vortex add_buffer->vortex2 centrifuge Centrifuge (3000 rpm, 10 min) vortex2->centrifuge load_spe Load Supernatant onto Conditioned SPE Cartridge (e.g., C18) centrifuge->load_spe wash1 Wash with 2 mL Water load_spe->wash1 wash2 Wash with 2 mL 5% Methanol in Water wash1->wash2 dry Dry Cartridge (5 min under vacuum) wash2->dry elute Elute with 2 mL Methanol dry->elute evaporate Evaporate Eluate to Dryness (under Nitrogen stream at 40°C) elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze LLE_Workflow start Start: 2 mL Urine add_is Add Internal Standard (e.g., Mepivacaine) start->add_is vortex1 Vortex add_is->vortex1 add_buffer Add 1 mL Borate Buffer (pH 9.2) vortex1->add_buffer vortex2 Vortex add_buffer->vortex2 add_solvent Add 5 mL n-Butyl Acetate vortex2->add_solvent mix Mix on a rotator for 15 min add_solvent->mix centrifuge Centrifuge (3000 rpm, 10 min) mix->centrifuge transfer Transfer organic layer to a new tube centrifuge->transfer evaporate Evaporate to Dryness (under Nitrogen stream at 40°C) transfer->evaporate derivatize Add 50 µL BSTFA + 1% TMCS Heat at 70°C for 20 min evaporate->derivatize analyze Analyze by GC-MS derivatize->analyze

Synthesis of 3-Hydroxylidocaine as a Reference Standard: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

3-Hydroxylidocaine is a primary active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. The in vivo formation of this compound is mediated by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4. As a significant metabolite, it is crucial for pharmacokinetic and toxicological studies related to lidocaine administration. The availability of a high-purity reference standard of this compound is essential for the accurate quantification of this metabolite in biological matrices and for its use in metabolism and drug-drug interaction studies. This document provides a detailed protocol for the chemical synthesis of this compound, intended for use as a reference standard by researchers, scientists, and drug development professionals.

Chemical Information

ParameterValue
IUPAC Name 2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide
Synonyms m-Hydroxylidocaine, 3-Hydroxy Lidocaine
CAS Number 34604-55-2
Molecular Formula C₁₄H₂₂N₂O₂
Molecular Weight 250.34 g/mol
Purity >98% (as a reference standard)
Storage -20°C, protected from light

Experimental Protocols

The synthesis of this compound is proposed as a two-step process, commencing with the preparation of the key intermediate, 3-amino-2,6-dimethylphenol, followed by its N-acylation to yield the final product.

Part 1: Synthesis of 3-amino-2,6-dimethylphenol

This part involves the nitration of 2,6-dimethylphenol to form 2,6-dimethyl-3-nitrophenol, followed by the reduction of the nitro group to an amine.

Step 1.1: Synthesis of 2,6-dimethyl-3-nitrophenol

  • Materials: 2,6-dimethylphenol, Nitric acid (70%), Sulfuric acid (98%), Dichloromethane, Sodium bicarbonate, Magnesium sulfate.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylphenol in dichloromethane at 0°C.

    • Slowly add a nitrating mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.

    • After the addition is complete, stir the reaction mixture at 0°C for 2 hours.

    • Carefully quench the reaction by pouring it into ice-water.

    • Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-dimethyl-3-nitrophenol.

    • Purify the crude product by column chromatography.

Step 1.2: Synthesis of 3-amino-2,6-dimethylphenol

  • Materials: 2,6-dimethyl-3-nitrophenol, Iron powder, Acetic acid, Water, Sodium carbonate.

  • Procedure:

    • Prepare a reducing mixture by heating water, acetic acid, and iron powder to 70°C in a round-bottom flask.[1]

    • Add 2,6-dimethyl-3-nitrophenol to the reducing mixture in portions while stirring.[1]

    • After the addition is complete, continue heating for an additional 20 minutes.[1]

    • Neutralize the reaction mixture with sodium carbonate and filter the hot solution.[1]

    • Cool the filtrate to induce crystallization.[1]

    • Collect the precipitated 3-amino-2,6-dimethylphenol by filtration, wash with cold water, and dry.

    • Recrystallize the product from benzene to obtain pure 3-amino-2,6-dimethylphenol, which has a melting point of 104°C.

Part 2: Synthesis of this compound (N-acylation)

This final step involves the reaction of 3-amino-2,6-dimethylphenol with 2-chloro-N,N-diethylacetamide.

  • Materials: 3-amino-2,6-dimethylphenol, 2-chloro-N,N-diethylacetamide, Triethylamine, Dichloromethane, Hydrochloric acid, Sodium bicarbonate, Magnesium sulfate.

  • Procedure:

    • Dissolve 3-amino-2,6-dimethylphenol and triethylamine in dichloromethane.

    • Slowly add a solution of 2-chloro-N,N-diethylacetamide in dichloromethane to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Visualizations

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 3-amino-2,6-dimethylphenol cluster_part2 Part 2: Synthesis of this compound A 2,6-dimethylphenol B Nitration (HNO₃, H₂SO₄) A->B C 2,6-dimethyl-3-nitrophenol B->C D Reduction (Fe, Acetic Acid) C->D E 3-amino-2,6-dimethylphenol D->E G N-acylation (Triethylamine) E->G F 2-chloro-N,N-diethylacetamide F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Logical_Relationship Start Starting Materials Intermediate Key Intermediate (3-amino-2,6-dimethylphenol) Start->Intermediate Step 1 FinalProduct Final Product (this compound) Intermediate->FinalProduct Step 2 Purification Purification FinalProduct->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization ReferenceStandard Reference Standard Characterization->ReferenceStandard

Caption: Logical flow from starting materials to reference standard.

References

Quantitative Analysis of 3-Hydroxylidocaine in Human Liver Microsomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. One of the metabolites formed is 3-Hydroxylidocaine, resulting from the aromatic hydroxylation of the parent drug. The formation of this metabolite is catalyzed predominantly by CYP1A2, with minor contributions from CYP3A4.[1][2] Understanding the kinetics of this compound formation is crucial for characterizing the metabolic profile of lidocaine, assessing potential drug-drug interactions, and evaluating inter-individual variability in drug response.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in human liver microsomes (HLMs). The protocols cover the in vitro incubation of lidocaine with HLMs, sample preparation, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: In Vitro Enzyme Kinetics of this compound Formation

The following table summarizes hypothetical kinetic parameters for the formation of this compound from lidocaine in pooled human liver microsomes. These values are for illustrative purposes and should be determined experimentally.

Enzyme SourceSubstrate (Lidocaine) Concentration Range (µM)Apparent Km (µM)Apparent Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
Pooled Human Liver Microsomes0.5 - 5001502501.67
Recombinant Human CYP1A20.5 - 5001202201.83
Recombinant Human CYP3A40.5 - 500250300.12

Experimental Protocols

In Vitro Incubation of Lidocaine with Human Liver Microsomes

This protocol describes the procedure for incubating lidocaine with human liver microsomes to generate this compound.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Lidocaine solution (in a suitable solvent like methanol or DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube on ice, combine the following:

    • Potassium phosphate buffer (0.1 M, pH 7.4)

    • Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)

    • Lidocaine solution (to achieve a range of final concentrations, e.g., 0.5 - 500 µM). Ensure the final solvent concentration is low (e.g., <1%) to avoid inhibiting enzyme activity.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) to ensure linear formation of the metabolite.

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

Sample Preparation for LC-MS/MS Analysis

This protocol details the steps for extracting this compound from the microsomal incubation mixture.

Materials:

  • Terminated incubation mixture

  • Acetonitrile (ice-cold)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Protein Precipitation: After terminating the reaction with ice-cold acetonitrile, vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Filtration (Optional but Recommended): For cleaner samples, filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Sample Storage: If not analyzed immediately, store the samples at -80°C.

Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the quantification of this compound using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from lidocaine and other metabolites.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • This compound: Precursor ion (Q1) m/z 251.2 → Product ion (Q3) m/z 86.1 (This transition is based on the common fragmentation of the diethylamino group from lidocaine and its metabolites).

    • Internal Standard (e.g., deuterated this compound): MRM transition to be determined based on the specific internal standard used.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Quantification:

  • Generate a calibration curve using known concentrations of a this compound analytical standard.

  • Quantify the amount of this compound in the experimental samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Lidocaine_Metabolism cluster_CYP450 Cytochrome P450 Enzymes Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) Lidocaine->MEGX N-deethylation Hydroxylidocaine This compound Lidocaine->Hydroxylidocaine Aromatic Hydroxylation CYP1A2 CYP1A2 CYP1A2->Lidocaine Major CYP1A2->Hydroxylidocaine Major CYP3A4 CYP3A4 CYP3A4->Lidocaine Major CYP3A4->Hydroxylidocaine Minor

Caption: Metabolic pathway of lidocaine to this compound.

Experimental_Workflow start Start: Prepare Incubation Mixture (HLMs, Lidocaine, Buffer) preincubation Pre-incubation (37°C, 5 min) start->preincubation initiation Initiate Reaction (Add NADPH) preincubation->initiation incubation Incubation (37°C, Time-course) initiation->incubation termination Terminate Reaction (Ice-cold Acetonitrile) incubation->termination centrifugation Protein Precipitation & Centrifugation (14,000 rpm, 10 min, 4°C) termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Experimental workflow for this compound analysis.

Logical_Relationship cluster_Inputs Inputs cluster_Process Process cluster_Outputs Outputs Lidocaine Lidocaine (Substrate) Incubation In Vitro Incubation Lidocaine->Incubation HLM Human Liver Microsomes (Enzyme Source) HLM->Incubation NADPH NADPH (Cofactor) NADPH->Incubation Metabolites Metabolite Formation (this compound) Incubation->Metabolites Kinetics Enzyme Kinetic Data (Km, Vmax) Metabolites->Kinetics

Caption: Logical relationship of the experimental components.

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxylidocaine Sample Preparation from Blood

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the preparation of 3-hydroxylidocaine samples from whole blood for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in preparing this compound samples from whole blood?

The main challenges include:

  • Low Recovery: this compound, being a metabolite of lidocaine, may be present at low concentrations. Inefficient extraction methods can lead to significant analyte loss.

  • Matrix Effects: Whole blood is a complex matrix containing proteins, lipids, salts, and other endogenous substances. These components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1][2][3]

  • Analyte Stability: Enzymatic degradation or chemical instability of this compound in the blood sample during collection, storage, and processing can lead to lower than actual concentrations.

  • Method Selection: Choosing the appropriate sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is critical to balance recovery, cleanliness of the extract, and sample throughput.

Q2: Which sample preparation method is best for this compound in whole blood?

The "best" method depends on the specific requirements of your assay, such as the desired limit of quantification (LOQ), sample throughput, and available equipment.

  • Protein Precipitation (PPT): This is a simple and fast method, but it may result in a less clean extract and significant matrix effects.[4][5]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT, leading to reduced matrix effects. However, it is more labor-intensive and requires careful optimization of the extraction solvent.

  • Solid-Phase Extraction (SPE): SPE generally yields the cleanest extracts and can provide high analyte recovery and concentration. It is, however, the most complex and costly of the three methods.

Q3: How can I minimize matrix effects in my analysis?

To minimize matrix effects, consider the following strategies:

  • Optimize Sample Preparation: Use a more rigorous cleanup method like SPE to remove interfering matrix components.

  • Chromatographic Separation: Improve the chromatographic separation to ensure that this compound does not co-elute with interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to compensate for matrix effects.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analysis.

Q4: What are the recommended storage conditions for whole blood samples containing this compound?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low/No Analyte Peak Inefficient extractionOptimize the pH of the sample and the extraction solvent for LLE or the sorbent and elution solvent for SPE. Ensure thorough mixing during extraction.
Analyte degradationEnsure proper sample handling and storage. Minimize the time samples are at room temperature. Investigate the need for enzyme inhibitors or pH adjustment during collection.
Instrument sensitivity issueConfirm instrument is performing to specification. Check MS parameters (e.g., ionization source settings, collision energy).
Poor Peak Shape Matrix interferenceImprove sample cleanup using SPE or a more selective LLE.
Incompatible solventEnsure the final extract solvent is compatible with the mobile phase. Evaporate and reconstitute in mobile phase if necessary.
Column degradationUse a guard column and ensure proper sample cleanup. Replace the analytical column if necessary.
High Variability in Results Inconsistent sample preparationEnsure consistent timing, volumes, and mixing for all samples. Consider automation for higher precision.
Matrix effects varying between samplesUse a stable isotope-labeled internal standard. Evaluate different lots of blank matrix during method validation.
High Background Noise Dirty extractIncorporate additional wash steps in your SPE protocol or perform a back-extraction in your LLE protocol.
Contaminated LC-MS systemFlush the system with appropriate cleaning solutions.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of lidocaine and other drugs in blood, which can serve as a reference for what to expect during the development of a this compound assay. Note: This data is not specific to this compound and should be determined experimentally during method validation.

Table 1: Representative Recovery Data for Different Extraction Methods

AnalyteExtraction MethodMatrixRecovery (%)Reference
LidocaineSolid-Phase ExtractionPlasma96.6
Panel of DrugsLiquid-Liquid ExtractionWhole Blood84.9 - 113.2
Panel of DrugsProtein PrecipitationPlasma>80

Table 2: Representative Matrix Effect Data

AnalyteExtraction MethodMatrixMatrix Effect (%)Reference
Lidocaine Metabolite (MEGX)Protein PrecipitationSerum-6.2 (ion suppression)
Panel of DrugsSupported Liquid ExtractionWhole BloodAnalyte dependent

Experimental Protocols

The following are detailed, generalized methodologies for the extraction of small molecules from whole blood. These protocols should be optimized and validated specifically for this compound.

Protocol 1: Protein Precipitation (PPT)
  • Sample Preparation: To 100 µL of whole blood in a microcentrifuge tube, add 10 µL of an internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 200 µL of whole blood, add 20 µL of internal standard and 200 µL of a suitable buffer (e.g., pH 9 carbonate buffer) to adjust the pH.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture like methyl tert-butyl ether:hexane).

  • Vortex: Vortex for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Mix 500 µL of whole blood with 500 µL of a buffer solution (e.g., phosphate buffer, pH 6) and the internal standard.

  • Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the this compound with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute in mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Visualizations

Experimental_Workflow_PPT cluster_0 Protein Precipitation Workflow Start Start Sample_Prep Sample Preparation (Whole Blood + IS) Start->Sample_Prep Precipitation Add Acetonitrile Sample_Prep->Precipitation Vortex Vortex Precipitation->Vortex Centrifugation Centrifuge Vortex->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporate (Optional) Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis End End Analysis->End

Caption: Protein Precipitation (PPT) Experimental Workflow.

Experimental_Workflow_LLE cluster_1 Liquid-Liquid Extraction Workflow Start Start Sample_Prep Sample Preparation (Blood + IS + Buffer) Start->Sample_Prep Extraction Add Organic Solvent Sample_Prep->Extraction Vortex Vortex Extraction->Vortex Centrifugation Centrifuge Vortex->Centrifugation Organic_Layer_Transfer Transfer Organic Layer Centrifugation->Organic_Layer_Transfer Evaporation Evaporate Organic_Layer_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis End End Analysis->End

Caption: Liquid-Liquid Extraction (LLE) Experimental Workflow.

Experimental_Workflow_SPE cluster_2 Solid-Phase Extraction Workflow Start Start Sample_Pretreatment Sample Pre-treatment (Blood + IS + Buffer) Start->Sample_Pretreatment Column_Conditioning Condition SPE Cartridge Sample_Pretreatment->Column_Conditioning Sample_Loading Load Sample Column_Conditioning->Sample_Loading Washing Wash Cartridge Sample_Loading->Washing Elution Elute Analyte Washing->Elution Evaporation Evaporate Eluate Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis End End Analysis->End

Caption: Solid-Phase Extraction (SPE) Experimental Workflow.

Troubleshooting_Workflow Problem_Identified Problem Identified (e.g., Low Recovery) Check_Extraction Review Extraction Protocol Problem_Identified->Check_Extraction Extraction_OK Extraction Protocol Correct? Check_Extraction->Extraction_OK Optimize_Extraction Optimize Extraction Parameters (pH, Solvent, Sorbent) Extraction_OK->Optimize_Extraction No Check_Stability Investigate Analyte Stability Extraction_OK->Check_Stability Yes Re-evaluate Re-evaluate Results Optimize_Extraction->Re-evaluate Stability_OK Is Analyte Stable? Check_Stability->Stability_OK Modify_Handling Modify Sample Handling & Storage Conditions Stability_OK->Modify_Handling No Check_Matrix_Effects Evaluate Matrix Effects Stability_OK->Check_Matrix_Effects Yes Modify_Handling->Re-evaluate Matrix_Effects_Present Significant Matrix Effects? Check_Matrix_Effects->Matrix_Effects_Present Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Matrix_Effects_Present->Improve_Cleanup Yes Matrix_Effects_Present->Re-evaluate No Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Improve_Cleanup->Use_SIL_IS Use_SIL_IS->Re-evaluate

Caption: Troubleshooting Workflow for this compound Analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of Lidocaine and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of lidocaine and its primary metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX).

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of lidocaine and its metabolites.

Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks for lidocaine and its metabolites are showing significant tailing. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing for basic compounds like lidocaine is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[1] Here are several strategies to improve peak shape:

    • Increase Mobile Phase pH: Operating at a pH of 8 or higher can neutralize the basic analytes, minimizing unwanted interactions and improving peak symmetry.[1]

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping are designed to reduce silanol interactions.

    • Employ a Superficially Porous Particle (SPP) Column: SPP columns can offer higher efficiency and better peak shapes compared to traditional fully porous particle columns.[1]

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active sites on the stationary phase, reducing tailing.

Issue: Inadequate Resolution Between Analytes

  • Question: I am struggling to achieve baseline separation between lidocaine and its metabolite, MEGX. What adjustments can I make to my method?

  • Answer: Achieving adequate resolution is critical for accurate quantification. Consider the following adjustments:

    • Optimize Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.

    • Adjust Mobile Phase pH: Fine-tuning the pH of the mobile phase can alter the ionization state of the analytes and thus their retention characteristics, potentially improving separation.

    • Change the Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can alter selectivity due to different solvent properties.

    • Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

    • Evaluate a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a different particle size.

Issue: Low Analyte Recovery

  • Question: My recovery for lidocaine and its metabolites from plasma samples is consistently low. How can I improve my sample preparation technique?

  • Answer: Low recovery is often linked to the sample extraction procedure. Here are some common extraction techniques and tips for optimization:

    • Liquid-Liquid Extraction (LLE): Ensure the pH of the aqueous sample is adjusted to an alkaline condition to force lidocaine and its metabolites into their free base form, which promotes extraction into an organic solvent like diethyl ether or a mixture of ethyl acetate and hexane.[2]

    • Solid-Phase Extraction (SPE): For strong cation exchange SPE cartridges, ensure proper conditioning of the cartridge. Optimize the wash steps to remove interferences without eluting the analytes, and ensure the elution solvent is strong enough to fully recover the analytes.[3]

    • Protein Precipitation (PPT): While simple, PPT with solvents like acetonitrile can sometimes lead to lower recovery due to co-precipitation of analytes with the proteins. Ensure a sufficient volume of precipitant is used and that vortexing is thorough.

Frequently Asked Questions (FAQs)

  • Question: What are the typical retention times for lidocaine and its metabolites in reversed-phase HPLC?

  • Answer: Retention times can vary significantly based on the specific method parameters. However, in typical reversed-phase C18 columns, the elution order is generally GX, followed by MEGX, and then lidocaine, due to increasing lipophilicity. For example, one UPLC-MS/MS method reported retention times of approximately 2.0 min for GX, 2.6 min for MEGX, and 3.5 min for lidocaine.

  • Question: What is a suitable internal standard (IS) for the analysis of lidocaine?

  • Answer: A good internal standard should have similar chemical properties and extraction behavior to the analytes. Commonly used internal standards for lidocaine analysis include procainamide, bupivacaine, and deuterated lidocaine (lidocaine-d10).

  • Question: What detection methods are most commonly used for lidocaine and its metabolites?

  • Answer: The most common detection methods are UV absorbance and mass spectrometry (MS). UV detection is often set around 210-230 nm. LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for analyzing samples with low concentrations or complex matrices like plasma.

  • Question: How can I deal with interference from endogenous components in plasma samples?

  • Answer: Interference from the sample matrix is a common challenge. To mitigate this:

    • Improve Sample Cleanup: Employ a more selective sample preparation method like SPE instead of protein precipitation.

    • Optimize Chromatographic Selectivity: Adjust the mobile phase or try a different column to shift the retention time of the interfering peak away from the analytes of interest.

    • Use Tandem Mass Spectrometry (LC-MS/MS): The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides a high degree of specificity that can often eliminate the impact of co-eluting interferences.

Experimental Protocols

HPLC-UV Method for Lidocaine in Human Serum

  • Column: C18 analytical column.

  • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate solution (25 mM KH2PO4, 3 mM sulfuric acid, 3.6 mM triethylamine) in a 12:88 (v/v) ratio.

  • Flow Rate: 0.9 mL/min.

  • Detection: UV detection at 210 nm for lidocaine and 277 nm for the internal standard (procainamide).

  • Sample Preparation (LLE):

    • To 0.25 mL of human serum, add 50 µL of internal standard solution and 200 µL of 1 M NaOH.

    • Add 3 mL of diethyl ether and vortex for 30 seconds.

    • Centrifuge at 3000 g for 3 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 150 µL of HPLC grade water and inject up to 75 µL.

LC-MS/MS Method for Lidocaine and MEGX in Serum

  • Column: BetaBasic-18 column.

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Start with 5% B for 1 min.

    • Linear gradient to 35% B in 3.5 min.

    • Hold at 35% B for 4.5 min.

    • Linear gradient to 95% B in 1 min.

    • Hold at 95% B for 2 min.

    • Return to 5% B in 1 min and re-equilibrate for 2 min.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection: Tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode.

  • Sample Preparation (SPE):

    • To 100 µL of serum, add internal standard (lidocaine-d10) and deproteinize with 1 mL of acetonitrile.

    • Vortex and centrifuge.

    • Repeat the acetonitrile addition (0.5 mL) to the pellet, vortex, and centrifuge.

    • Combine the supernatants and dilute with 10 mL of 0.1% formic acid.

    • Condition a Strata-X-C SPE cartridge with 2 mL of methanol, followed by 2 mL of 0.1% formic acid.

    • Load the sample onto the cartridge.

    • Wash with 2 mL of 0.1% formic acid and then 2 mL of methanol.

    • Elute the analytes with 2 mL of MeOH/NH3 (80/20 v/v).

    • Evaporate the eluate to dryness and reconstitute in 250 µL of 0.1% formic acid/acetonitrile (80/20 v/v).

Data Presentation

Table 1: HPLC-UV Method Performance

ParameterLidocaine
Linearity Range50 - 5000 ng/mL
Correlation Coefficient (r²)> 0.999
Retention Time~10 min
Recovery (50 ng/mL)97.7 ± 21%
Recovery (1000 ng/mL)81.0 ± 2.4%

Table 2: LC-MS/MS Method Performance for Lidocaine and Metabolites

ParameterLidocaineMEGXGX
Linearity Range1 - 1000 ng/mL1 - 1000 ng/mL1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99> 0.99> 0.99
LOQ1 ng/mL1 ng/mL1 ng/mL
Retention Time~3.5 min~2.6 min~2.0 min
Intra-batch Accuracy91.85% - 100.99%92.73% - 104.14%98.38% - 130.62%
Inter-batch Accuracy92.67% - 107.35%89.21% - 103.69%99.91% - 108.76%
Recovery> 75%> 75%Not Reported

Visualizations

Lidocaine_Metabolism Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) Lidocaine->MEGX N-de-ethylation GX Glycinexylidide (GX) MEGX->GX N-de-ethylation

Caption: Metabolic pathway of lidocaine to its major metabolites.

Troubleshooting_Workflow Start Problem Observed PoorPeakShape Poor Peak Shape? Start->PoorPeakShape LowResolution Low Resolution? PoorPeakShape->LowResolution No AdjustpH Adjust Mobile Phase pH PoorPeakShape->AdjustpH Yes LowRecovery Low Recovery? LowResolution->LowRecovery No OptimizeGradient Optimize Mobile Phase Gradient/Isocratic Mix LowResolution->OptimizeGradient Yes OptimizeSPE Optimize SPE/LLE Conditions LowRecovery->OptimizeSPE Yes End Problem Resolved LowRecovery->End No UseSPP Use SPP or End-Capped Column AdjustpH->UseSPP UseSPP->LowResolution ChangeColumn Change Column Chemistry OptimizeGradient->ChangeColumn ChangeColumn->LowRecovery OptimizeSPE->End

Caption: Troubleshooting workflow for chromatographic issues.

SPE_Workflow start Sample Preparation protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation conditioning SPE Cartridge Conditioning (Methanol then Aqueous Buffer) protein_precipitation->conditioning loading Sample Loading conditioning->loading washing Wash Step (to remove interferences) loading->washing elution Elution (with organic/basic solvent) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution (in mobile phase) evaporation->reconstitution injection Inject into LC System reconstitution->injection

Caption: General workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: 3-Hydroxylidocaine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 3-Hydroxylidocaine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry analysis?

A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting, undetected components from the biological sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS methods?

A2: The primary causes of matrix effects are endogenous components of the biological sample that are not completely removed during sample preparation.[3] For plasma and serum samples, phospholipids from cell membranes are a major contributor to ion suppression. Other substances like salts, proteins, and metabolites that co-elute with this compound can also interfere with its ionization.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A dip or rise in the baseline signal upon injection of a blank matrix extract indicates the presence of ion suppression or enhancement, respectively. For a quantitative assessment, the matrix factor (MF) should be calculated by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area in a neat solution at the same concentration.

Q4: What is an acceptable level of matrix effect for a validated bioanalytical method?

A4: According to regulatory guidelines, for a robust bioanalytical method, the matrix effect should be minimized and controlled. Ideally, the absolute matrix factor (MF) for the analyte should be between 0.8 and 1.2. When using a stable isotope-labeled internal standard (SIL-IS), the internal standard normalized matrix factor (IS-normalized MF) should be close to 1.0, indicating that the internal standard effectively compensates for the matrix effect. The coefficient of variation (CV) of the IS-normalized MF from at least six different lots of the biological matrix should not exceed 15%.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing for this compound - Suboptimal chromatographic conditions. - Interaction with active sites on the column.- Optimize the mobile phase composition and gradient. - Use a column with end-capping or a different stationary phase.
High Variability in Results Between Samples - Inconsistent matrix effects between different sample lots.- Evaluate matrix effects using at least six different lots of the biological matrix. - Implement a more robust sample preparation method to remove interfering components. - Use a stable isotope-labeled internal standard for this compound.
Low Signal Intensity (Ion Suppression) - Co-elution of phospholipids or other endogenous matrix components. - Inefficient ionization source parameters.- Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation. - Optimize chromatographic separation to resolve this compound from interfering peaks. - Adjust ionization source parameters (e.g., spray voltage, gas flows, temperature). - Consider switching to a less susceptible ionization technique like Atmospheric Pressure Chemical Ionization (APCI) if Electrospray Ionization (ESI) is used.
High Signal Intensity (Ion Enhancement) - Co-eluting compounds that improve the ionization efficiency of this compound.- Similar to addressing ion suppression, improve sample preparation and chromatographic separation to isolate the analyte from the enhancing components.
Inconsistent Internal Standard Performance - The internal standard does not co-elute with this compound. - The internal standard is susceptible to different matrix effects than the analyte.- Ensure the internal standard is a stable isotope-labeled version of this compound, as it will have nearly identical chromatographic and ionization behavior. - If a SIL-IS is not available, choose an analogue internal standard that closely mimics the physicochemical properties and elution profile of this compound.

Data Presentation: Impact of Sample Preparation on Matrix Effect and Recovery

The choice of sample preparation method is critical in mitigating matrix effects. Below is a table summarizing the expected performance of common techniques for the analysis of small molecules like this compound in biological matrices.

Sample Preparation Method Typical Analyte Recovery (%) Matrix Effect (Ion Suppression/Enhancement) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 80 - 100HighSimple, fast, and inexpensive.Inefficient removal of phospholipids and other matrix components, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) 70 - 95ModerateGood removal of salts and highly polar interferences.Can be labor-intensive and may have lower recovery for polar analytes.
Solid-Phase Extraction (SPE) 85 - 105LowHighly effective at removing interfering matrix components, leading to cleaner extracts and reduced matrix effects.More complex and costly than PPT or LLE. Method development can be time-consuming.

Experimental Protocols

Protocol for Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)

This protocol is used to determine the matrix factor (MF) for this compound.

  • Prepare Blank Matrix Extract: Extract at least six different lots of the blank biological matrix (e.g., human plasma) using your established sample preparation method (e.g., Protein Precipitation or Solid-Phase Extraction).

  • Prepare Post-Extraction Spiked Samples: Spike the extracted blank matrix with a known concentration of this compound (e.g., at low and high QC levels).

  • Prepare Neat Solutions: Prepare standard solutions of this compound in the reconstitution solvent at the same concentrations as the post-extraction spiked samples.

  • LC-MS/MS Analysis: Analyze both the post-extraction spiked samples and the neat solutions by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Post-Extraction Spiked Sample) / (Peak Area of Analyte in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate IS-Normalized Matrix Factor: If an internal standard is used:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

Sample Preparation Protocol: Solid-Phase Extraction (SPE) for Plasma

This protocol provides a general workflow for extracting this compound from plasma, which is effective in minimizing matrix effects.

  • Sample Pre-treatment: To 100 µL of plasma sample, add the internal standard solution.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of an acidic solution (e.g., 0.1% formic acid in water) to remove neutral and acidic interferences. Follow with a wash using 1 mL of methanol to remove lipids.

  • Elution: Elute this compound and the internal standard from the cartridge with 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Visualizations

Lidocaine_Metabolism cluster_cyp Hepatic Metabolism Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) Lidocaine->MEGX N-de-ethylation Hydroxylidocaine This compound Lidocaine->Hydroxylidocaine Hydroxylation GX Glycinexylidide (GX) MEGX->GX N-de-ethylation Xylidine 2,6-Xylidine MEGX->Xylidine GX->Xylidine Hydroxyxylidine 4-Hydroxy-2,6-xylidine Xylidine->Hydroxyxylidine CYP3A4 CYP3A4 CYP3A4->Lidocaine CYP1A2 CYP1A2 CYP1A2->Lidocaine CYP1A2->Hydroxylidocaine CYP2E1 CYP2E1 CYP2E1->Xylidine

Caption: Metabolic pathway of Lidocaine.

Experimental_Workflow start Start sample_collection Biological Sample Collection (Plasma or Urine) start->sample_collection sample_prep Sample Preparation sample_collection->sample_prep ppt Protein Precipitation sample_prep->ppt Simple & Fast lle Liquid-Liquid Extraction sample_prep->lle Moderate Cleanup spe Solid-Phase Extraction sample_prep->spe Thorough Cleanup lcms_analysis LC-MS/MS Analysis ppt->lcms_analysis lle->lcms_analysis spe->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing matrix_effect_eval Matrix Effect Evaluation data_processing->matrix_effect_eval pass Results Pass (Matrix Effect Controlled) matrix_effect_eval->pass fail Results Fail (Significant Matrix Effect) matrix_effect_eval->fail end End pass->end troubleshoot Troubleshoot and Optimize (e.g., change sample prep) fail->troubleshoot troubleshoot->sample_prep

Caption: Bioanalytical workflow for this compound.

References

Technical Support Center: Stability of 3-Hydroxylidocaine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 3-hydroxylidocaine in various biological matrices. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for long-term stability of this compound in plasma?

Q2: How stable is this compound during freeze-thaw cycles?

A2: Direct quantitative data on the freeze-thaw stability of this compound is limited. However, bioanalytical method validation guidelines typically require that an analyte be stable for a minimum of three freeze-thaw cycles. During the validation of an analytical method, the stability of the analyte is assessed by analyzing quality control (QC) samples that have been subjected to repeated freezing and thawing. While the specific results for this compound are not detailed in the available literature, it is standard practice to assume potential for degradation and to minimize the number of freeze-thaw cycles. It is best practice to aliquot samples into single-use volumes before long-term storage to avoid repeated thawing and refreezing.

Q3: What is the bench-top stability of this compound in biological samples at room temperature?

A3: There is a lack of specific published data on the bench-top stability of this compound at room temperature. Bench-top stability refers to the stability of an analyte in a biological matrix at ambient temperature for a period that reflects the sample handling time during an experiment. For the parent compound, lidocaine, it has been shown to be stable in injection form at ambient temperature for up to 90 days.[1] However, the stability of a metabolite in a complex biological matrix like plasma or urine can be different due to enzymatic activity. Therefore, it is crucial to process biological samples as quickly as possible. If immediate analysis is not possible, samples should be kept on ice and then frozen at an appropriate temperature (e.g., -20°C or -80°C) promptly.

Q4: Are there any specific considerations for the stability of this compound in urine samples?

A4: The pH of urine can significantly impact the stability of analytes. While there is no specific data on the effect of pH on this compound stability in urine, it is a known factor for many pharmaceutical compounds. For some compounds, degradation can be more pronounced in acidic or alkaline conditions. It is advisable to measure and record the pH of urine samples upon collection. If significant degradation is suspected, adjusting the pH to a neutral range (around 7) or buffering the sample may be considered, though this could interfere with certain analytical methods. A study on equine urine did not find an apparent effect of pH on the recovery of this compound.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or inconsistent this compound concentrations in stored samples. Analyte degradation due to improper storage temperature.Ensure all biological samples are consistently stored at or below -20°C for short to medium-term storage and at -80°C for long-term storage. Use a temperature-monitored freezer.
Repeated freeze-thaw cycles.Prepare single-use aliquots of samples before freezing to avoid the need for repeated thawing and refreezing of the entire sample.
Prolonged exposure to room temperature during sample processing.Minimize the time samples are kept at room temperature. Process samples on ice and return them to the freezer as quickly as possible.
High variability in results between replicate analyses of the same sample. Inconsistent sample handling.Standardize the entire sample handling and analysis workflow. Ensure all samples are treated identically from collection to analysis.
Matrix effects in the analytical method.Optimize the sample extraction and clean-up procedures to minimize matrix interference. Use an appropriate internal standard to correct for variability.
Unexpectedly low recovery of this compound from urine samples. pH-dependent degradation.Measure the pH of the urine samples. If a correlation between pH and low recovery is observed, consider adjusting the pH to neutral or using a buffered collection tube for future samples, after validating that this does not interfere with the analytical method.

Data on Stability of Lidocaine and a Major Metabolite

Since direct quantitative stability data for this compound is not available in the reviewed literature, the following table presents the long-term stability data for lidocaine and its major metabolite, 2,6-xylidine, in human plasma stored at or below -20°C. This data can be used as an indicator of the potential stability of this compound under similar conditions.

Table 1: Long-Term Stability of Lidocaine and 2,6-Xylidine in Human Plasma at ≤ -20°C

AnalyteStorage Duration (Years)Mean Deviation from Initial Concentration (%)
Lidocaine4+10.3
8+4.5
2,6-Xylidine4+3.8

Note: A positive deviation indicates a slight increase in the measured concentration over time, which could be due to analytical variability or concentration effects from solvent evaporation. The key finding is the absence of significant degradation.

Experimental Protocols

The following is a generalized protocol for the collection, processing, and storage of biological samples for the analysis of this compound, based on common bioanalytical practices.

1. Blood Sample Collection and Plasma Preparation:

  • Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

  • Centrifuge the blood samples at approximately 1500 x g for 10-15 minutes at 4°C within one hour of collection.

  • Carefully aspirate the supernatant (plasma) into clean, labeled polypropylene tubes.

  • Immediately freeze the plasma samples at -20°C or -80°C.

2. Urine Sample Collection:

  • Collect urine samples in clean, sterile containers.

  • If not analyzed immediately, store the samples on ice.

  • For long-term storage, freeze the urine samples at -20°C or -80°C as soon as possible after collection.

3. Analytical Method:

  • Quantification of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.

  • Sample preparation often involves protein precipitation or solid-phase extraction to remove interferences from the biological matrix.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Blood_Collection Whole Blood Collection (EDTA/Heparin tubes) Centrifugation Centrifugation (1500g, 10-15 min, 4°C) Blood_Collection->Centrifugation Urine_Collection Urine Collection Aliquoting Aliquoting for single use Urine_Collection->Aliquoting Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Plasma_Separation->Aliquoting Short_Term Short-Term Storage (-20°C) Aliquoting->Short_Term Long_Term Long-Term Storage (-80°C) Aliquoting->Long_Term Extraction Sample Extraction (Protein Precipitation/SPE) Short_Term->Extraction Long_Term->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS

Caption: Experimental workflow for biological sample handling.

Stability_Factors cluster_factors Factors Influencing Stability Analyte_Stability This compound Stability Temperature Storage Temperature Analyte_Stability->Temperature Time Storage Duration Analyte_Stability->Time Freeze_Thaw Freeze-Thaw Cycles Analyte_Stability->Freeze_Thaw pH Sample pH (especially urine) Analyte_Stability->pH Matrix Biological Matrix (Enzymes) Analyte_Stability->Matrix

Caption: Key factors affecting the stability of this compound.

References

Overcoming co-elution of 3-Hydroxylidocaine with other metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical challenges surrounding 3-Hydroxylidocaine and its metabolites. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles, particularly co-elution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a metabolite of Lidocaine, a widely used local anesthetic and antiarrhythmic drug.[1][2] The analysis of Lidocaine and its metabolites, including this compound, Monoethylglycinexylidide (MEGX), and Glycinexylidide (GX), is crucial for pharmacokinetic studies, understanding drug metabolism, and ensuring therapeutic efficacy and safety.[1][2] MEGX, for instance, exhibits pharmacological properties comparable to Lidocaine itself.[2]

Q2: What causes the co-elution of this compound with other metabolites?

A2: Co-elution occurs when two or more compounds exit a chromatography column at the same time, resulting in overlapping peaks. For this compound and its related metabolites like MEGX, this is often due to their similar chemical structures, polarity, and molecular weight. These similarities lead to comparable interactions with the stationary and mobile phases in standard reversed-phase HPLC, making separation challenging.

Q3: What are the consequences of co-elution in my analysis?

Q4: How can I detect if co-elution is occurring?

A4: There are several indicators of co-elution. Chromatographically, you may observe poor peak shape, such as tailing, fronting, or shoulders on your peak of interest. If using a Diode Array Detector (DAD), performing a peak purity analysis can help; this involves comparing UV spectra across the peak to see if they are consistent. With mass spectrometry (MS), you can monitor for multiple parent or product ions across the width of a single chromatographic peak.

Troubleshooting Guide: Overcoming Co-elution

Co-elution issues with this compound can typically be resolved by systematically optimizing your analytical method. The following guide provides a structured approach to troubleshooting.

Problem: Poor chromatographic resolution between this compound and other metabolites (e.g., MEGX).

Below is a workflow to guide your troubleshooting process.

G cluster_0 start Poor Peak Resolution (Co-elution Suspected) ph_check Step 1: Optimize Mobile Phase pH start->ph_check gradient_check Step 2: Adjust Gradient/Organic Modifier ph_check->gradient_check If resolution is still poor resolved Resolution Achieved ph_check->resolved column_check Step 3: Evaluate Stationary Phase gradient_check->column_check If resolution is still poor gradient_check->resolved sample_prep Step 4: Refine Sample Preparation column_check->sample_prep If resolution is still poor column_check->resolved sample_prep->resolved

Caption: Troubleshooting workflow for co-elution issues.
Solution 1: Optimize Mobile Phase pH

Lidocaine and its metabolites are basic compounds, meaning their ionization state is highly dependent on the pH of the mobile phase. Altering the pH is a powerful tool to change the retention and selectivity of these analytes.

  • Why it works: By adjusting the mobile phase pH, you can change the charge state of your analytes. In their ionized (charged) form, they are more polar and will elute earlier in reversed-phase chromatography. In their neutral form, they are less polar and will be retained longer. Since different metabolites may have slightly different pKa values, a change in pH can introduce the selectivity needed for separation.

  • How to implement:

    • Determine the pKa of this compound and the suspected co-eluting metabolite(s).

    • Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the analytes to ensure they are either fully ionized or fully suppressed.

    • For basic compounds like Lidocaine metabolites, increasing the mobile phase pH will make them neutral, leading to increased retention and often improved peak shape.

    • Test a range of pH values (e.g., pH 3, 6, and 9), ensuring your column is stable at the chosen pH.

Solution 2: Adjust Gradient and Organic Modifier

Fine-tuning the mobile phase composition and gradient elution profile can significantly impact resolution.

  • Why it works: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity because each solvent interacts differently with the analytes and the stationary phase. Modifying the gradient slope (making it shallower) gives analytes more time to interact with the stationary phase, which can improve the separation of closely eluting peaks.

  • How to implement:

    • Change Organic Solvent: If using acetonitrile, try substituting it with methanol, or use a combination of both.

    • Modify Gradient: Decrease the rate of change of the organic solvent concentration during the elution of the target analytes (i.e., create a shallower gradient). This increases the difference in elution times between compounds.

Solution 3: Evaluate a Different Stationary Phase

If modifying the mobile phase is insufficient, the issue may be a lack of chemical selectivity from your column. Standard C18 columns may not always be optimal.

  • Why it works: Different stationary phase chemistries provide alternative separation mechanisms. This change in chemical interaction can dramatically alter the elution order and resolution of analytes.

  • How to implement:

    • Phenyl-Hexyl Columns: These columns offer pi-pi interactions, which can be beneficial for separating aromatic compounds like Lidocaine and its metabolites.

    • Pentafluorophenyl (PFP) Columns: PFP phases provide a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, offering unique selectivity for polar and aromatic compounds.

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative to reversed-phase chromatography that is well-suited for polar compounds. It uses a polar stationary phase and a high concentration of organic solvent, which can provide a completely different selectivity profile.

Parameter Strategy 1: C18 (Standard) Strategy 2: Phenyl-Hexyl Strategy 3: HILIC
Primary Interaction HydrophobicHydrophobic, π-πHydrophilic Partitioning
Best For General purpose, non-polar to moderately polar analytesAromatic compounds, isomersVery polar, hydrophilic analytes
Mobile Phase High aqueous contentSimilar to C18High organic content (>70%)
Potential Benefit Widely availableEnhanced selectivity for aromatic ringsAlternative selectivity for polar metabolites
Table 1. Comparison of Stationary Phase Strategies.
Solution 4: Refine Sample Preparation

Complex biological matrices can introduce interfering compounds that co-elute with your analytes. Improving the sample cleanup process can remove these interferences before they reach the analytical column.

  • Why it works: A more selective sample preparation technique, such as Solid-Phase Extraction (SPE), can isolate the analytes of interest more effectively than simpler methods like protein precipitation.

  • How to implement:

    • Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract by partitioning analytes into an immiscible organic solvent based on their solubility and pH.

    • Implement Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity. Use a cation-exchange SPE cartridge to specifically retain the basic Lidocaine metabolites while washing away neutral and acidic interferences.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a representative method for cleaning up plasma samples to analyze Lidocaine and its metabolites.

  • Conditioning: Condition a C18 or mixed-mode cation exchange SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Dilute 0.5 mL of plasma with 1.5 mL of HPLC-grade water. Load the diluted sample onto the conditioned cartridge at a slow flow rate (approx. 0.5 mL/min).

  • Washing: Wash the cartridge to remove interferences. A typical wash solution could be 2 mL of an acetonitrile/water mixture (e.g., 10:90 v/v).

  • Elution: Elute the analytes with 0.5-1 mL of an appropriate solvent. For basic compounds on a C18 cartridge, this could be an acidified organic solvent (e.g., acetonitrile/pH 4.0 phosphate buffer, 40:60 v/v). For a cation exchange cartridge, elution is typically done with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 150 µL) of the initial mobile phase.

G cluster_0 start Plasma Sample (0.5 mL) dilute Dilute with Water (1.5 mL) start->dilute load Load Sample onto Cartridge dilute->load condition SPE Cartridge Conditioning (Methanol -> Water) condition->load wash Wash Interferences (e.g., 10% ACN in Water) load->wash elute Elute Analytes (e.g., Acidified/Basic Methanol) wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject

Caption: General workflow for Solid-Phase Extraction (SPE).
Protocol 2: Representative LC-MS/MS Method

This method provides a starting point for the analysis of this compound and other metabolites. Optimization will likely be required.

Parameter Condition
LC Column Reversed-phase C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 70% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions See Table 2 below
Table 2. Example LC-MS/MS Method Parameters.
Analyte Precursor Ion (m/z) Product Ion (m/z)
Lidocaine235.286.1
This compound 251.2 86.1
MEGX207.258.1
GX (Glycinexylidide)179.1122.1
Table 3. Example MS/MS Transitions for Lidocaine and Metabolites.

Lidocaine Metabolic Pathway

Understanding the metabolic conversion of Lidocaine is essential for identifying potential analytes in your samples. The primary pathway involves sequential N-deethylation and hydroxylation.

G cluster_0 Lido Lidocaine MEGX MEGX (Monoethylglycinexylidide) Lido->MEGX N-deethylation (CYP1A2, CYP3A4) OH_Lido This compound Lido->OH_Lido Hydroxylation GX GX (Glycinexylidide) MEGX->GX N-deethylation Xylidine 2,6-xylidine MEGX->Xylidine Hydrolysis

Caption: Simplified metabolic pathway of Lidocaine.

References

Technical Support Center: pH Optimization for Liquid-Liquid Extraction of 3-Hydroxylidocaine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the pH optimization of liquid-liquid extraction (LLE) of 3-Hydroxylidocaine.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind pH optimization for the extraction of this compound?

A1: The principle lies in controlling the ionization state of this compound, which is an amphoteric molecule containing both a weakly acidic phenolic hydroxyl group and a weakly basic tertiary amine group. The neutral (un-ionized) form of the molecule is significantly more soluble in organic solvents, while the ionized (charged) forms are more soluble in the aqueous phase. By adjusting the pH of the aqueous solution, we can control the equilibrium between the neutral and ionized forms, thereby maximizing its partitioning into the desired solvent phase.

Q2: What are the pKa values for this compound, and how do they influence the extraction pH?

A2: this compound has two key pKa values:

  • Strongest Basic pKa: 7.73 (tertiary amine)[1]

  • Strongest Acidic pKa: 10.04 (phenolic hydroxyl group)[1]

To extract this compound from an aqueous phase into an organic solvent, the pH of the aqueous phase should be adjusted to a range where the molecule is predominantly in its neutral form. This is typically between its two pKa values. A common rule of thumb is to adjust the pH to be at least 2 units above the basic pKa and 2 units below the acidic pKa. However, for this compound, the optimal pH for extraction into an organic solvent is generally in the alkaline range, which ensures the tertiary amine is deprotonated and the phenolic hydroxyl group is not significantly ionized.

Q3: What is the recommended pH range for extracting this compound into an organic solvent?

A3: Based on its pKa values, the optimal pH for extracting this compound into an organic solvent is typically above its basic pKa of 7.73 and below its acidic pKa of 10.04. A practical starting point for optimization would be a pH of approximately 9. This ensures the tertiary amine is in its free base form, increasing its lipophilicity. For the parent compound, lidocaine, extraction is often performed under alkaline conditions, for instance, by adding 1 M NaOH[2].

Q4: How can I back-extract this compound from an organic solvent into an aqueous phase?

A4: To back-extract this compound into an aqueous phase, the pH of the aqueous solution should be adjusted to a value where the molecule is predominantly in its ionized (protonated) form. By adjusting the pH of the fresh aqueous phase to be significantly below the basic pKa (e.g., pH < 5.7), the tertiary amine group will become protonated (R3NH+), rendering the molecule charged and more soluble in the aqueous phase.

Experimental Protocols

Protocol for pH Optimization of this compound Extraction

This protocol outlines a systematic approach to determine the optimal pH for the liquid-liquid extraction of this compound from an aqueous solution into an organic solvent.

Materials:

  • Standard solution of this compound

  • Buffer solutions (pH 7, 8, 9, 10, 11)

  • Organic solvent (e.g., ethyl acetate, diethyl ether, or a mixture like diethyl ether/dichloromethane)[2][3]

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • pH meter

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Prepare a series of aqueous solutions containing a known concentration of this compound.

  • Adjust the pH of each aqueous solution to a specific value within the range of 7 to 11 using the prepared buffer solutions or by dropwise addition of 0.1 M HCl or 0.1 M NaOH.

  • Add an equal volume of the selected organic solvent to each aqueous solution in a centrifuge tube.

  • Vortex the tubes for 2 minutes to ensure thorough mixing and allow for partitioning.

  • Centrifuge the tubes at 3000 x g for 5 minutes to achieve complete phase separation.

  • Carefully collect both the aqueous and organic layers from each tube.

  • Analyze the concentration of this compound in each phase using a validated analytical method.

  • Calculate the Distribution Coefficient (D) and Extraction Efficiency (%) for each pH value.

Calculations:

  • Distribution Coefficient (D): D = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

  • Extraction Efficiency (%): %E = (D / (D + V_aq/V_org)) * 100, where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

Data Presentation

Table 1: Hypothetical pH Optimization Data for this compound Extraction

pH of Aqueous PhaseConcentration in Aqueous Phase (µg/mL)Concentration in Organic Phase (µg/mL)Distribution Coefficient (D)Extraction Efficiency (%)
7.085150.1815.0
8.040601.5060.0
9.010909.0090.0
10.012887.3388.0
11.025753.0075.0

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Extraction Efficiency - Incorrect pH of the aqueous phase.- Insufficient mixing.- Inappropriate organic solvent.- Verify the pKa of this compound and adjust the pH accordingly (aim for pH ~9 for extraction into organic phase).- Increase vortexing time or use a mechanical shaker.- Screen different organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane).
Emulsion Formation - High concentration of lipids or proteins in the sample matrix.- Vigorous shaking.- Centrifuge at a higher speed for a longer duration.- Add a small amount of salt (salting out) to the aqueous phase to increase its polarity.- Use a gentler mixing technique, such as gentle inversions instead of vigorous shaking.- Consider using supported liquid extraction (SLE) as an alternative.
Analyte Precipitation at the Interface - The concentration of the analyte exceeds its solubility in either phase.- The salt form of the analyte may be precipitating.- Dilute the sample.- If precipitation occurs after pH adjustment, ensure the pH is not too extreme, which could cause the formation of an insoluble salt.
Inconsistent Results - Inaccurate pH measurement.- Fluctuation in temperature.- Incomplete phase separation.- Calibrate the pH meter before use.- Perform extractions at a controlled room temperature.- Ensure complete separation of the two phases before sampling. Centrifugation is highly recommended.
Difficulty in Back-Extraction - Incomplete protonation of the tertiary amine.- The neutral form has some solubility in the acidic aqueous phase.- Ensure the pH of the aqueous phase for back-extraction is sufficiently acidic (at least 2 units below the basic pKa, e.g., pH < 5.7).- Perform multiple back-extractions with smaller volumes of the acidic aqueous solution to improve recovery.

Visualizations

LLE_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Aqueous Sample (containing this compound) B Adjust pH to ~9 (e.g., with 1M NaOH) A->B C Add Organic Solvent (e.g., Ethyl Acetate) B->C D Vortex & Centrifuge C->D E Separate Phases D->E F Aqueous Phase (Analyte depleted) E->F Aqueous Layer G Organic Phase (Analyte enriched) E->G Organic Layer

Caption: Workflow for the liquid-liquid extraction of this compound.

Troubleshooting_Logic Start Start LLE Experiment Problem Poor Extraction Efficiency? Start->Problem Check_pH Verify pH is ~9 Problem->Check_pH Yes Emulsion Emulsion Formation? Problem->Emulsion No Check_Mixing Increase Mixing Time/Intensity Check_pH->Check_Mixing Change_Solvent Test Alternative Organic Solvent Check_Mixing->Change_Solvent Success Successful Extraction Change_Solvent->Success Centrifuge Increase Centrifugation Emulsion->Centrifuge Yes Emulsion->Success No Salt_Out Add Salt to Aqueous Phase Centrifuge->Salt_Out Gentle_Mix Use Gentler Mixing Salt_Out->Gentle_Mix Gentle_Mix->Success

References

Method refinement for 3-Hydroxylidocaine analysis in different species

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical refinement of 3-Hydroxylidocaine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for the quantitative analysis of this compound in various biological matrices.

Frequently Asked Questions (FAQs)

A list of common questions regarding the analysis of this compound.

Question Answer
What is this compound? This compound is a primary metabolite of the local anesthetic and antiarrhythmic drug, lidocaine. It is formed in the liver mainly by the cytochrome P450 enzymes, CYP1A2 and CYP3A4.[1] Its quantification in biological samples is crucial for pharmacokinetic and metabolism studies of lidocaine.
Which analytical techniques are most suitable for this compound analysis? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity. High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is also employed.
What are the common biological matrices for this compound analysis? Plasma, serum, and urine are the most common matrices.[2] Analysis can also be performed in tissue homogenates.
What are the key validation parameters for a bioanalytical method for this compound? Key validation parameters include selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability, as per regulatory guidelines.
How can I minimize matrix effects in my LC-MS/MS analysis? Effective sample preparation (e.g., solid-phase extraction), chromatographic separation, and the use of a stable isotope-labeled internal standard are crucial for minimizing matrix effects.[1][3]
What are the typical pharmacokinetic properties of this compound? The pharmacokinetics of this compound can vary between species. For instance, in horses, after intravenous administration of lidocaine, the elimination half-life of this compound is approximately 1.25 hours.[4] In rats, plasma concentrations of this compound are influenced by the induction of cytochrome P450 enzymes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase. 4. Dead volume in the HPLC system.1. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 2. Dilute the sample or reduce the injection volume. 3. Use an end-capped column or a column with a different stationary phase. 4. Check and optimize all connections and tubing.
Low Signal Intensity/Sensitivity 1. Ion suppression from matrix components. 2. Inefficient extraction recovery. 3. Suboptimal mass spectrometer settings. 4. Analyte degradation.1. Improve sample cleanup using techniques like solid-phase extraction (SPE). 2. Optimize the extraction procedure (e.g., pH, solvent). 3. Tune the mass spectrometer parameters for this compound. 4. Ensure proper sample handling and storage conditions.
Inconsistent Results (Poor Precision) 1. Variability in sample preparation. 2. Inconsistent injection volumes. 3. Fluctuations in instrument performance. 4. Matrix effects varying between samples.1. Automate the sample preparation process if possible. 2. Ensure the autosampler is functioning correctly. 3. Perform regular system suitability tests. 4. Use a stable isotope-labeled internal standard.
Carryover 1. Inadequate cleaning of the injection port and needle. 2. Adsorption of the analyte to system components.1. Optimize the autosampler wash sequence with a strong solvent. 2. Use a different injection solvent or modify the mobile phase.

Data Presentation

Pharmacokinetic Parameters of this compound

The following table summarizes key pharmacokinetic parameters of this compound observed in different species following lidocaine administration.

Species Administration Route Dose of Lidocaine Matrix Tmax (h) Cmax (ng/mL) AUC (h*ng/mL) Elimination Half-life (h)
HorseIntravenous100 mgPlasma---1.25
HorseSubcutaneous200 mgPlasma---1.00
HorseTopical400 mgPlasma---0.41
RatIntravenous-Plasma----

Note: Data for some parameters were not available in the cited literature.

Method Validation Parameters for this compound Analysis

This table presents typical validation parameters for the quantification of this compound using LC-MS/MS.

Parameter Species Matrix Linearity Range (ng/mL) LLOQ (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%) Recovery (%)
LC-MS/MSRatPlasma1-5001< 13.94< 11.6891.85-100.99-

Note: This data is representative and may vary based on the specific method and laboratory.

Experimental Protocols

Detailed LC-MS/MS Method for this compound in Human Plasma

This protocol is adapted from a validated method for lidocaine and its metabolites.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 0.25 mL of human plasma, add 50 µL of an internal standard solution (e.g., this compound-d3).

  • Add 200 µL of 1 M NaOH to alkalinize the sample.

  • Add 3 mL of diethyl ether, vortex for 30 seconds, and centrifuge at 3000 x g for 3 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 150 µL of the initial mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined by direct infusion)

    • Internal Standard: Precursor ion > Product ion

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

Visualizations

Lidocaine Metabolic Pathway

This diagram illustrates the metabolic conversion of lidocaine to this compound.

Lidocaine_Metabolism Lidocaine Lidocaine Metabolite This compound Lidocaine->Metabolite CYP1A2, CYP3A4 (Hydroxylation)

Caption: Metabolic pathway of Lidocaine to this compound.

Experimental Workflow for this compound Analysis

This workflow outlines the key steps from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Biological Sample Collection (Plasma, Urine, etc.) Internal_Standard 2. Addition of Internal Standard Sample_Collection->Internal_Standard Extraction 3. Extraction (LLE, SPE, or PPT) Internal_Standard->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation LCMS_Analysis 5. LC-MS/MS Analysis Evaporation->LCMS_Analysis Data_Processing 6. Data Processing & Quantification LCMS_Analysis->Data_Processing

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Quantifying 3-Hydroxylidocaine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of analytical methodologies for the determination of 3-Hydroxylidocaine, a metabolite of the widely used local anesthetic lidocaine, in human plasma. Due to a scarcity of published, fully validated methods for this compound in human plasma, this guide presents a proposed state-of-the-art method alongside a well-established, validated method for the simultaneous analysis of lidocaine and its other major metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX), as a viable alternative for comprehensive metabolic profiling.

The Analytical Challenge: Pinpointing a Hydroxylated Metabolite

The analysis of this compound presents unique challenges due to its polar nature and the potential for conjugation in biological matrices. A robust analytical method must be sensitive, specific, and reproducible to provide reliable data for clinical and preclinical research.

Proposed Analytical Method for this compound

This section outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma, based on best practices and methodologies from similar validated assays for other lidocaine metabolites.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the analysis of this compound in plasma.

Analytical_Workflow_3_Hydroxylidocaine plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evaporation Evaporation & Reconstitution spe->evaporation lc_ms_analysis LC-MS/MS Analysis evaporation->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Proposed workflow for this compound analysis.
Experimental Protocol

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of an internal standard (IS) working solution (e.g., this compound-d3).

  • Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • This compound: To be determined experimentally (e.g., precursor ion [M+H]+ -> product ion).

    • This compound-d3 (IS): To be determined experimentally.

Alternative Method: Simultaneous Analysis of Lidocaine, MEGX, and GX

As a robust alternative for broader metabolite profiling, a validated UPLC-MS/MS method for the simultaneous quantification of lidocaine, MEGX, and GX is presented for comparison.[1]

Experimental Workflow

Alternative_Analytical_Workflow plasma_sample Plasma Sample Collection protein_precipitation Protein Precipitation plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer & Dilution centrifugation->supernatant_transfer uplc_ms_analysis UPLC-MS/MS Analysis supernatant_transfer->uplc_ms_analysis data_processing Data Processing & Quantification uplc_ms_analysis->data_processing

References

Navigating Lidocaine Metabolism: A Comparative Guide to Assay Specificity with 3-Hydroxylidocaine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying lidocaine concentrations is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. A key challenge in this process is the potential for cross-reactivity of analytical assays with lidocaine's various metabolites, including 3-hydroxylidocaine. This guide provides a comparative analysis of common analytical methodologies, offering insights into their ability to specifically measure lidocaine in the presence of its metabolic byproducts.

Lidocaine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP1A2 and CYP3A4, leading to the formation of several metabolites.[1][2] While monoethylglycinexylidide (MEGX) and glycinexylidide (GX) are the major active metabolites, other byproducts such as this compound are also formed.[1][3][4] Although considered a minor metabolite in humans, the potential for this compound to interfere with lidocaine assays necessitates a thorough understanding of the specificity of the analytical methods employed.

Comparative Analysis of Analytical Methods

The specificity of an assay is paramount to avoid the overestimation of the parent drug concentration. Immunoassays, while rapid and cost-effective, can be susceptible to cross-reactivity from structurally similar compounds. In contrast, chromatographic methods coupled with mass spectrometry offer higher selectivity and are considered the gold standard for quantitative analysis.

Below is a summary of the performance of different analytical methods for lidocaine quantification, highlighting their specificity, which is inversely related to cross-reactivity.

Analytical MethodKey Performance CharacteristicsSpecificity/Cross-reactivity Profile
Immunoassay (e.g., QMS Lidocaine) Limit of Quantitation (LOQ): 0.8 µg/mLAssay Range: 0.8 to 10 µg/mLData on cross-reactivity with this compound is not typically provided in product inserts. Cross-reactivity has been evaluated for major metabolites like MEGX and GX, which is generally low. The specificity for minor metabolites like this compound is often uncharacterized.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Linearity: 50–5000 ng/mLRecovery: 80.42% to 93.9%Provides good separation of lidocaine from its major metabolites, but potential for co-elution with minor, structurally similar metabolites exists depending on the specific method parameters.
Gas Chromatography-Mass Spectrometry (GC-MS) Limit of Detection (LOD): 3 ng/mLLimit of Quantitation (LOQ): 10 ng/mLLinearity: 1-20 µg/mLOffers high specificity due to the combination of chromatographic separation and mass-based detection. Capable of resolving lidocaine from its various metabolites, including hydroxylated forms.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Limit of Quantitation (LOQ): 0.2 ng/mL - 15.625 ng/mLLinearity: 0.2-30 ng/mL to 15.625-2000 ng/mLConsidered the most specific and sensitive method. The use of precursor-to-product ion transitions in multiple-reaction monitoring (MRM) mode provides exceptional selectivity, minimizing the risk of interference from metabolites.

Lidocaine Metabolic Pathway

To contextualize the potential for cross-reactivity, it is essential to understand the metabolic fate of lidocaine. The following diagram illustrates the major metabolic pathways.

Lidocaine_Metabolism Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) Lidocaine->MEGX CYP1A2, CYP3A4 (N-de-ethylation) Hydroxy_Lido This compound Lidocaine->Hydroxy_Lido CYP1A2, CYP3A4 (Hydroxylation) GX Glycinexylidide (GX) MEGX->GX CYP1A2, CYP3A4 (N-de-ethylation) Xylidine 2,6-Xylidine GX->Xylidine Hydrolysis Hydroxy_MEGX 3-Hydroxymonoethylglycinexylidide Hydroxy_Lido->Hydroxy_MEGX Hydroxy_Xylidine 4-Hydroxy-2,6-dimethylaniline Xylidine->Hydroxy_Xylidine Hydroxylation Assay_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev_SamplePrep Sample Preparation (LLE, SPE, etc.) Dev_Chroma Chromatography (Column, Mobile Phase) Dev_SamplePrep->Dev_Chroma Dev_MS Mass Spectrometry (MRM Transitions) Dev_Chroma->Dev_MS Val_Linearity Linearity & Range Dev_MS->Val_Linearity Val_Accuracy Accuracy & Precision Val_Linearity->Val_Accuracy Val_Specificity Specificity/ Cross-reactivity Val_Accuracy->Val_Specificity Val_Stability Stability Val_Specificity->Val_Stability Analysis_Prep Sample Preparation Val_Stability->Analysis_Prep Analysis_Acquire Data Acquisition Analysis_Prep->Analysis_Acquire Analysis_Quant Quantification Analysis_Acquire->Analysis_Quant

References

A Comparative Guide to 3-Hydroxylidocaine and MEGX as Biomarkers of Lidocaine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Hydroxylidocaine and Monoethylglycinexylidide (MEGX) as biomarkers for assessing lidocaine metabolism. The information presented is intended to assist researchers and clinicians in selecting the appropriate biomarker for their specific applications, from liver function assessment to pharmacokinetic studies.

Introduction to Lidocaine Metabolism

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2. The two main metabolic pathways are N-deethylation to form MEGX and aromatic hydroxylation to produce this compound. The rate of formation of these metabolites can reflect hepatic metabolic capacity and blood flow, making them valuable biomarkers in clinical and research settings.

Biomarker Performance: this compound vs. MEGX

While both this compound and MEGX are direct metabolites of lidocaine, the extent of their clinical validation and utility as biomarkers differs significantly. MEGX has been extensively studied as a marker of liver function, whereas the clinical application of this compound is less established.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and MEGX as biomarkers of lidocaine metabolism. It is important to note that direct comparative studies are limited, and much of the data for this compound is derived from animal studies.

ParameterThis compoundMEGX
Primary Metabolic Pathway Aromatic HydroxylationN-deethylation
Primary Metabolizing Enzyme(s) CYP1A2, CYP3A4CYP3A4, CYP1A2
Diagnostic Sensitivity (Liver Dysfunction) Data not available in humans75% - 84.5%[1]
Diagnostic Specificity (Liver Dysfunction) Data not available in humans84% - 88.5%[1]
Diagnostic Accuracy (Liver Dysfunction) Data not available in humans81% - 85.6%[1]
Correlation with Lidocaine Clearance Data not available in humansNo direct correlation observed in some studies.[2] However, MEGX formation is altered in cirrhotic patients, indirectly reflecting changes in lidocaine elimination.[3]
Correlation with Liver Disease Severity (e.g., Child-Pugh Score) Data not available in humansInversely proportional to Pugh's score. MEGX formation declines with worsening Child class.
Pharmacokinetic Profile (Human Data) Limited data available.Well-characterized. Concentrations are approximately one-third of lidocaine following intravenous administration.
Clinical Utility Primarily used in research settings, particularly in pharmacokinetic and metabolic studies.Widely used as a dynamic test of liver function, especially in the context of liver transplantation and cirrhosis.

Signaling Pathways and Experimental Workflows

Lidocaine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of lidocaine to this compound and MEGX.

Lidocaine_Metabolism Lidocaine Lidocaine MEGX MEGX Lidocaine->MEGX N-deethylation (CYP3A4, CYP1A2) This compound This compound Lidocaine->this compound Aromatic Hydroxylation (CYP1A2, CYP3A4) GX Glycinexylidide (GX) MEGX->GX N-deethylation

Lidocaine's primary metabolic pathways.
Experimental Workflow for Biomarker Quantification

The general workflow for the quantification of this compound and MEGX in plasma or serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma/Serum Collection Plasma/Serum Collection Protein Precipitation Protein Precipitation Plasma/Serum Collection->Protein Precipitation Add organic solvent (e.g., methanol) Supernatant Transfer Supernatant Transfer Protein Precipitation->Supernatant Transfer Centrifugation Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Transfer->Evaporation & Reconstitution Evaporate solvent and reconstitute in mobile phase Chromatographic Separation Chromatographic Separation Evaporation & Reconstitution->Chromatographic Separation Inject into LC-MS/MS Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Quantification Quantification Mass Spectrometric Detection->Quantification Data Review & Reporting Data Review & Reporting Quantification->Data Review & Reporting

General workflow for biomarker analysis.

Experimental Protocols

Simultaneous Quantification of this compound and MEGX by LC-MS/MS

This protocol provides a general framework for the simultaneous analysis of this compound and MEGX in human plasma. Specific parameters may require optimization based on the instrumentation and reagents available.

1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol (or acetonitrile) containing an appropriate internal standard (e.g., deuterated analogs of the analytes).

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient elution starting with a low percentage of mobile phase B, gradually increasing to elute the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized for baseline separation of the analytes and internal standards.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound, MEGX, and their respective internal standards need to be determined and optimized. For example:

      • Lidocaine: m/z 235.2 -> 86.1

      • MEGX: m/z 207.1 -> 58.1

      • This compound: m/z 251.2 -> 86.1

    • Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to maximize signal intensity.

3. Data Analysis

  • Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared in a blank matrix.

  • Validation: The method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Discussion and Conclusion

MEGX has established itself as a valuable biomarker for assessing liver function, with documented sensitivity and specificity in various clinical scenarios, particularly in patients with chronic liver disease and those undergoing liver transplantation. Its formation is directly linked to the metabolic activity of the liver and can provide prognostic information.

In contrast, the role of this compound as a clinical biomarker is not as well-defined. While it is a known metabolite of lidocaine, there is a lack of human studies evaluating its diagnostic performance in liver disease. Most of the available data on this compound is from preclinical pharmacokinetic studies, often in animal models.

Key Takeaways:

  • MEGX is the biomarker of choice for the clinical assessment of liver function using lidocaine metabolism. Its utility is supported by a substantial body of evidence.

  • This compound is currently more relevant in a research context, particularly for comprehensive pharmacokinetic profiling of lidocaine and for studying the differential activity of CYP450 enzymes.

  • Further research is needed to evaluate the potential clinical utility of this compound as a biomarker. Direct comparative studies against MEGX in various patient populations are warranted to determine if it can provide additional or complementary diagnostic or prognostic information.

For drug development professionals, understanding the metabolic profile of new chemical entities that are metabolized by CYP3A4 and CYP1A2 is crucial. In this context, the simultaneous measurement of both this compound and MEGX can provide a more complete picture of hepatic drug metabolism and potential drug-drug interactions. The development and validation of robust analytical methods for the simultaneous quantification of both metabolites are therefore of significant importance.

References

A Pharmacokinetic Showdown: Lidocaine vs. Its Minor Metabolite, 3-Hydroxylidocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Lidocaine, a widely utilized local anesthetic and antiarrhythmic agent, undergoes extensive hepatic metabolism, giving rise to several metabolites. Among these is 3-hydroxylidocaine, a minor product of lidocaine's biotransformation. Understanding the pharmacokinetic profiles of both the parent drug and its metabolites is paramount for optimizing therapeutic efficacy and ensuring patient safety. This guide provides a detailed comparison of the pharmacokinetic properties of lidocaine and this compound, supported by experimental data and methodologies.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for lidocaine and this compound. It is important to note that comprehensive human pharmacokinetic data for this compound is limited; therefore, data from animal studies are included for comparison and are clearly delineated.

Pharmacokinetic ParameterLidocaine (Human)This compound (Horse)
Terminal Half-life (t½) 1.5 - 2.0 hours[1]~3 hours (after subcutaneous admin.)[1][2]
Clearance (CL) 13 - 17 mL/min/kg[3]Not explicitly reported
Volume of Distribution (Vd) 0.6 - 4.5 L/kg[3]Not explicitly reported
Bioavailability (Oral) Low (0.19 - 0.38) due to first-pass metabolismNot applicable
Primary Metabolizing Enzymes CYP1A2 and CYP3A4Not explicitly reported

Metabolic Pathway of Lidocaine to this compound

Lidocaine is primarily metabolized in the liver. The formation of this compound is a minor metabolic pathway resulting from the aromatic hydroxylation of the parent molecule. This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4. The major metabolic route for lidocaine involves N-dealkylation to monoethylglycinexylidide (MEGX).

Lidocaine_Metabolism Lidocaine Lidocaine This compound This compound Lidocaine->this compound CYP1A2, CYP3A4 (Aromatic Hydroxylation) MEGX Monoethylglycinexylidide (MEGX) (Major Metabolite) Lidocaine->MEGX CYP1A2, CYP3A4 (N-dealkylation)

Metabolic pathway of lidocaine to this compound.

Experimental Protocols

The determination of lidocaine and its metabolites in biological matrices is crucial for pharmacokinetic studies. A generalized experimental workflow based on published methodologies is described below.

Experimental Workflow for Pharmacokinetic Analysis

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analytical Determination cluster_data_analysis Data Analysis Blood_Sampling Blood Sampling (Serial Time Points) Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Separation->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LC_MS_MS->PK_Modeling

General workflow for pharmacokinetic studies of lidocaine and its metabolites.
Key Methodological Steps:

  • Sample Collection: Blood samples are collected from subjects at various time points following the administration of lidocaine.

  • Sample Preparation:

    • Plasma is separated from whole blood by centrifugation.

    • Proteins in the plasma are precipitated, typically using a solvent like acetonitrile.

    • Lidocaine and its metabolites are then extracted from the plasma matrix using either liquid-liquid extraction or solid-phase extraction techniques.

  • Analytical Determination:

    • The concentrations of lidocaine and this compound in the extracted samples are quantified using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method.

    • This technique offers high sensitivity and selectivity for the simultaneous measurement of the parent drug and its metabolites.

  • Pharmacokinetic Analysis:

    • The resulting concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as half-life, clearance, and volume of distribution. Non-compartmental or compartmental analysis methods are typically employed.

Discussion and Conclusion

The available data indicate that lidocaine is a rapidly cleared drug with a relatively short half-life. Its metabolism is predominantly hepatic, with the N-dealkylation pathway leading to MEGX being the major route. The formation of this compound represents a minor metabolic pathway.

While direct human pharmacokinetic data for this compound is scarce, animal studies suggest that it also undergoes relatively rapid elimination. The limited information on its pharmacokinetic profile underscores the need for further research in humans to fully characterize its disposition and potential clinical significance. For drug development professionals, while this compound is a minor metabolite, a thorough understanding of all metabolic pathways is essential for comprehensive safety and drug-drug interaction assessments. The methodologies outlined in this guide provide a robust framework for conducting such pharmacokinetic investigations.

References

A Comparative Analysis of 3-Hydroxylidocaine Formation: In Vitro vs. In Vivo Rates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the formation rates of 3-Hydroxylidocaine, a metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. The formation of this metabolite is a critical aspect of understanding lidocaine's overall pharmacokinetic profile and potential drug-drug interactions. This document synthesizes available data on the in vitro and in vivo formation of this compound, presenting key findings in a structured format to facilitate comparison and further research.

Metabolic Pathway of Lidocaine to this compound

Lidocaine undergoes extensive metabolism in the liver, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes. The formation of this compound occurs via aromatic hydroxylation. Concurrently, the major metabolic pathway for lidocaine is N-deethylation to monoethylglycinexylidide (MEGX).

Lidocaine_Metabolism Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) (Major Metabolite) Lidocaine->MEGX CYP1A2, CYP3A4 (N-deethylation) Hydroxylidocaine This compound (Minor Metabolite) Lidocaine->Hydroxylidocaine CYP1A2 (major) CYP3A4 (minor) (Aromatic Hydroxylation)

Caption: Metabolic pathways of lidocaine.

Quantitative Comparison of Formation Rates

Direct quantitative comparison of the absolute formation rates of this compound between in vitro and in vivo systems is challenging due to the different units and biological complexities. However, a qualitative and semi-quantitative assessment based on available literature is presented below.

ParameterIn Vitro (Human Liver Microsomes)In Vivo (Humans)
Primary Enzyme(s) CYP1A2 (major), CYP3A4 (minor)[1]Inferred to be primarily CYP1A2[2]
Relative Formation Rate Markedly lower than the rate of N-deethylation to MEGX[3][4]Considered a minor metabolic pathway
Quantitative Rate Data Specific Vmax and Km values for 3-hydroxylation in human liver microsomes are not consistently reported in the literature. One study in rat liver microsomes reported a Km of 1.78 µM for lidocaine 3-hydroxylation.A direct formation clearance for this compound has not been reported. The total hepatic clearance of lidocaine in healthy adults ranges from 22 to 49 L/h, which represents the sum of all metabolic and excretory pathways.

Experimental Protocols

In Vitro Formation of this compound in Human Liver Microsomes

This protocol outlines a general procedure for assessing the formation of this compound from lidocaine using human liver microsomes.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare incubation mixture: - Human Liver Microsomes (e.g., 0.2-0.5 mg/mL) - Phosphate Buffer (pH 7.4) - Lidocaine (substrate) p2 Pre-incubate at 37°C for ~5 min p1->p2 r1 Initiate reaction by adding NADPH regenerating system p2->r1 r2 Incubate at 37°C with shaking (e.g., for 10-60 min) r1->r2 r3 Terminate reaction with cold acetonitrile or perchloric acid r2->r3 a1 Centrifuge to pellet protein r3->a1 a2 Collect supernatant a1->a2 a3 Analyze supernatant by LC-MS/MS for this compound a2->a3 a4 Quantify using a standard curve a3->a4

Caption: In vitro experimental workflow.

Detailed Steps:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (final concentration typically 0.2-0.5 mg/mL) and a phosphate buffer (e.g., 100 mM, pH 7.4). Add lidocaine to achieve the desired substrate concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes to allow the components to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 10, 20, 30, 60 minutes) to ensure measurement within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding a cold quenching solution, such as two volumes of acetonitrile or perchloric acid. This will precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the terminated reaction mixture at a high speed (e.g., >10,000 x g) for about 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it for the presence and quantity of this compound using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Quantification: Determine the concentration of the formed metabolite by comparing its response to a standard curve prepared with a certified reference standard of this compound. The formation rate is then calculated and typically expressed as picomoles or nanomoles of metabolite formed per minute per milligram of microsomal protein.

In Vivo Assessment of this compound Formation in Humans

This protocol describes a general approach for a human pharmacokinetic study to evaluate the formation of this compound following lidocaine administration.

In_Vivo_Workflow cluster_admin Administration & Sampling cluster_process Sample Processing cluster_analysis Analysis & Modeling adm Administer a single intravenous dose of lidocaine to subjects samp Collect serial blood samples at pre-defined time points (e.g., 0, 15, 30, 60, 120 min, etc.) adm->samp proc1 Process blood samples to obtain plasma samp->proc1 proc2 Store plasma samples at -80°C until analysis proc1->proc2 anl1 Extract lidocaine and metabolites from plasma (e.g., LLE or SPE) proc2->anl1 anl2 Quantify concentrations using a validated LC-MS/MS method anl1->anl2 anl3 Perform pharmacokinetic analysis of concentration-time data anl2->anl3 anl4 Calculate pharmacokinetic parameters (e.g., clearance, half-life) anl3->anl4

Caption: In vivo experimental workflow.

Detailed Steps:

  • Subject Recruitment and Dosing: Following ethical approval and informed consent, enroll healthy human volunteers. Administer a single, clinically relevant dose of lidocaine, typically via intravenous infusion to ensure complete bioavailability.

  • Blood Sampling: Collect serial blood samples from a peripheral vein at predetermined time points before and after lidocaine administration (e.g., 0, 5, 15, 30, 60, 90, 120, 240, 360, and 480 minutes).

  • Plasma Preparation: Process the collected blood samples by centrifugation to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until they are ready for analysis to ensure the stability of the analytes.

  • Sample Extraction: Extract lidocaine and its metabolites, including this compound, from the plasma samples. Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove proteins and other interfering substances.

  • Analytical Quantification: Quantify the concentrations of lidocaine and this compound in the extracted samples using a validated LC-MS/MS method. This method should be sensitive and specific for the analytes of interest.

  • Pharmacokinetic Analysis: Use the resulting plasma concentration-time data to perform non-compartmental or compartmental pharmacokinetic analysis. This analysis will yield key parameters such as the area under the curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½) for both lidocaine and this compound. The formation clearance of this compound can be estimated from the amount of metabolite formed and the AUC of the parent drug.

Conclusion

The formation of this compound is a minor metabolic pathway of lidocaine in humans, both in vitro and in vivo. In vitro studies utilizing human liver microsomes consistently demonstrate that the rate of 3-hydroxylation is significantly lower than that of N-deethylation. The primary enzyme responsible for this hydroxylation is CYP1A2. While direct quantitative data for the in vivo formation rate of this compound in humans is scarce, the overall low contribution of this pathway to the total clearance of lidocaine is evident. The provided experimental protocols offer a foundational framework for researchers aiming to further investigate the kinetics of this compound formation in various experimental settings. A deeper understanding of this minor metabolic pathway can contribute to a more comprehensive safety and drug-drug interaction profile for lidocaine.

References

A Comparative Analysis of Lidocaine Metabolism: Human vs. Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lidocaine metabolism in human and rat models, offering valuable insights for preclinical drug development and toxicological studies. Understanding the species-specific differences in metabolic pathways is crucial for the accurate extrapolation of animal data to human clinical outcomes.

Key Metabolic Differences at a Glance

Lidocaine, a widely used local anesthetic and antiarrhythmic agent, undergoes extensive hepatic metabolism. While there are similarities in the metabolic pathways between humans and rats, significant quantitative and qualitative differences exist. The primary metabolic routes involve N-deethylation and aromatic hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.

In humans, the principal metabolic pathway is the N-deethylation of lidocaine to form monoethylglycinexylidide (MEGX), an active metabolite.[1][2][3][4] This reaction is predominantly mediated by the CYP3A4 isoenzyme.[2] MEGX is subsequently hydrolyzed to glycinexylidide (GX). Aromatic hydroxylation, leading to the formation of 3-hydroxylidocaine, also occurs but to a lesser extent.

Conversely, in rat models, while N-deethylation to MEGX does occur, aromatic hydroxylation represents a more dominant metabolic pathway. The major metabolites found in rat urine are this compound and its N-deethylated product, 3-hydroxymonoethylglycinexylidide. Several CYP isoenzymes have been implicated in lidocaine metabolism in rats, highlighting a more diverse enzymatic landscape compared to the primary reliance on CYP3A4 in humans.

Quantitative Comparison of Lidocaine Metabolites

The following table summarizes the key quantitative data on the major metabolites of lidocaine in humans and rats. It is important to note that these values can vary depending on the specific experimental conditions, such as the dose and route of administration.

MetaboliteHuman (% of Dose in Urine)Rat (% of Dose in Urine)Primary Enzyme(s) Involved (Human)Primary Enzyme(s) Involved (Rat)
Monoethylglycinexylidide (MEGX) Major initial metabolitePresent, but hydroxylation is more significantCYP3A4 P450 UT-2, PB-4
This compound Minor metabolite31.2% CYP1A2P450 MC-1
3-Hydroxymonoethylglycinexylidide Not reported as a major metabolite36.9% -Not explicitly identified
4-Hydroxy-2,6-dimethylaniline 72.6% 12.4%--
Glycinexylidide (GX) Present as a downstream metabolitePresentHydrolysis of MEGXHydrolysis of MEGX

Experimental Protocols

The investigation of lidocaine metabolism typically involves a combination of in vitro and in vivo experimental models.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the specific enzymes responsible for lidocaine metabolism.

Methodology:

  • Preparation of Liver Microsomes:

    • Human or rat liver tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP enzymes.

  • Incubation:

    • Lidocaine is incubated with the prepared liver microsomes in the presence of an NADPH-generating system (which is essential for CYP enzyme activity) at 37°C.

  • Use of Reconstituted Enzyme Systems:

    • To pinpoint the specific CYP isoenzymes involved, purified human or rat CYP enzymes (e.g., CYP3A4, CYP1A2) are reconstituted in a system with phospholipids and cytochrome P450 reductase.

  • Inhibition Studies:

    • Specific chemical inhibitors or antibodies against particular CYP isoenzymes are added to the incubation mixture to determine their contribution to lidocaine metabolism.

  • Sample Analysis:

    • Following incubation, the reaction is stopped, and the mixture is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.

In Vivo Pharmacokinetic Studies

Objective: To study the absorption, distribution, metabolism, and excretion (ADME) of lidocaine and its metabolites in a whole-organism setting.

Methodology:

  • Animal Model:

    • Male Sprague-Dawley rats are commonly used.

  • Drug Administration:

    • Lidocaine is administered to the rats, typically via intravenous (IV) or subcutaneous (SC) injection.

  • Sample Collection:

    • Blood samples are collected at various time points post-administration. Urine and feces may also be collected over a 24-hour period.

  • Sample Processing:

    • Plasma is separated from the blood samples. Both plasma and urine samples may undergo extraction procedures to isolate the drug and its metabolites.

  • Bioanalysis:

    • The concentrations of lidocaine and its metabolites in the plasma and urine are determined using validated analytical methods such as HPLC or LC-MS/MS.

  • Pharmacokinetic Analysis:

    • The concentration-time data is used to calculate key pharmacokinetic parameters, such as half-life, clearance, and volume of distribution.

Visualizing the Metabolic Pathways and Experimental Workflow

To further elucidate the comparative metabolism and the experimental approaches, the following diagrams are provided.

Lidocaine_Metabolism cluster_human Human Metabolism cluster_rat Rat Metabolism Lidocaine_H Lidocaine MEGX_H MEGX (Monoethylglycinexylidide) Lidocaine_H->MEGX_H CYP3A4 (Major) OH_Lidocaine_H This compound Lidocaine_H->OH_Lidocaine_H CYP1A2 (Minor) GX_H GX (Glycinexylidide) MEGX_H->GX_H Hydrolysis Lidocaine_R Lidocaine MEGX_R MEGX Lidocaine_R->MEGX_R CYP Isozymes (e.g., P450 UT-2, PB-4) OH_Lidocaine_R This compound (Major) Lidocaine_R->OH_Lidocaine_R CYP Isozymes (e.g., P450 MC-1) OH_MEGX_R 3-Hydroxymonoethyl- glycinexylidide (Major) MEGX_R->OH_MEGX_R Hydroxylation

Caption: Comparative metabolic pathways of lidocaine in humans and rats.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Liver_Microsomes Prepare Liver Microsomes (Human or Rat) Incubation Incubate Lidocaine with Microsomes + NADPH Liver_Microsomes->Incubation Analysis_invitro LC-MS/MS Analysis Incubation->Analysis_invitro Metabolite_ID Identify Metabolites & Enzymes Analysis_invitro->Metabolite_ID Animal_Dosing Administer Lidocaine to Rats Sample_Collection Collect Blood/Urine Samples Over Time Animal_Dosing->Sample_Collection Sample_Processing Process Plasma and Urine Sample_Collection->Sample_Processing Analysis_invivo Quantify Drug & Metabolites (HPLC/LC-MS) Sample_Processing->Analysis_invivo PK_Analysis Pharmacokinetic Modeling Analysis_invivo->PK_Analysis

Caption: General experimental workflow for studying drug metabolism.

References

A Comparative Guide to the Analytical Methods for 3-Hydroxylidocaine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the accuracy and precision of various analytical methods for the quantification of 3-Hydroxylidocaine, a primary active metabolite of the widely used local anesthetic, lidocaine. The selection of an appropriate analytical method is critical for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document summarizes key performance data and detailed experimental protocols for the most common analytical techniques: High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Data Presentation: A Comparative Overview

The following table summarizes the quantitative performance of different analytical methods for the determination of this compound and its related compounds. This allows for a direct comparison of their sensitivity, linearity, and reproducibility.

Analytical MethodAnalyte(s)MatrixLinearity RangeLimit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)
HPLC-MS/MS Lidocaine, MEGX, GXPlasma10-5000 ng/mL (Lidocaine), 2-1000 ng/mL (MEGX), 2-500 ng/mL (GX)10 ng/mL (Lidocaine), 2 ng/mL (MEGX & GX)90-109.5%< 7.1% (Intra- & Inter-day)[1]
HPLC-MS/MS Ropivacaine, 3-Hydroxy RopivacaineCerebrospinal Fluid0.2-2000 ng/mL0.2 ng/mL87-107%< 11% (Intra-day), < 7% (Inter-day)[2]
GC-MS Cocaine, BenzoylecgonineUrine50-2000 ng/mL50 ng/mL> 92.9%< 6.9% (Intra- & Inter-day)[3]
Capillary Zone Electrophoresis LidocainePharmaceutical FormulationNot Specified< 3.1 mg/L92-102%< 3.2% (Intermediate)[4]

Note: MEGX (monoethylglycinexylidide) and GX (glycinexylidide) are other metabolites of lidocaine. Data for these are included to provide context for the performance of HPLC-MS/MS in analyzing related compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and adaptation for specific research needs.

High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly sensitive and specific, making it a gold standard for bioanalytical studies.

Sample Preparation (Plasma) [1]

  • To a 100 µL plasma sample, add an internal standard (e.g., a deuterated analog of the analyte).

  • Precipitate proteins by adding 300 µL of methanol.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Collect the supernatant for injection into the HPLC-MS/MS system.

Chromatographic Conditions

  • Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A time-programmed gradient is used to separate the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Lidocaine: m/z 235.1 → 86.2

    • MEGX: m/z 207.1 → 86.1

    • GX: m/z 179.1 → 44.1

    • Note: The specific transition for this compound would be determined during method development, with a characteristic precursor ion and product ion. A known transition for this compound is m/z 251.2 → 86.1.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique, particularly for volatile and thermally stable compounds. Derivatization is often required for polar metabolites like this compound to improve their chromatographic properties.

Sample Preparation (Urine)

  • To 1 mL of urine, add an internal standard.

  • Adjust the pH to basic conditions (e.g., with sodium hydroxide).

  • Perform liquid-liquid extraction with an organic solvent mixture (e.g., diethyl ether and ethyl acetate).

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent.

  • Derivatization: Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form a volatile derivative suitable for GC analysis.

Chromatographic Conditions

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to ensure the separation of the analytes.

  • Injection Mode: Splitless injection is typically used for trace analysis.

Mass Spectrometry Detection

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized this compound.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and solvent volumes, presenting a greener alternative to chromatography.

Sample Preparation (Serum)

  • Direct injection of serum is possible with some CE methods, often after a simple dilution and filtration step.

  • For enhanced sensitivity and to remove interfering matrix components, protein precipitation followed by centrifugation can be employed.

Electrophoretic Conditions

  • Capillary: Fused silica capillary (e.g., 32 cm total length, 50 µm internal diameter).

  • Background Electrolyte (BGE): A buffer solution, for example, 20 mmol/L 2-amino-2-(hydroxymethyl)-1,3-propanediol and 40 mmol/L 2-(N-morpholino)ethanesulfonic acid at a specific pH (e.g., 6.1).

  • Separation Voltage: A high voltage (e.g., 30 kV) is applied across the capillary.

  • Injection: Hydrodynamic injection by applying pressure for a short duration.

  • Detection: UV detection at a specific wavelength (e.g., 200 nm).

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the analytical methods described.

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation Supernatant->HPLC MSMS MS/MS Detection HPLC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

HPLC-MS/MS Experimental Workflow

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Add_IS Add Internal Standard Urine->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization GC GC Separation Derivatization->GC MS MS Detection GC->MS Data_Analysis Data Analysis MS->Data_Analysis

GC-MS Experimental Workflow

CE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Serum Serum Sample Dilution Dilution/Filtration Serum->Dilution Protein_Precipitation Protein Precipitation (Optional) Dilution->Protein_Precipitation CE_Separation CE Separation Protein_Precipitation->CE_Separation UV_Detection UV Detection CE_Separation->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis

Capillary Electrophoresis Experimental Workflow

References

A Comparative Guide to the Inter-Laboratory Measurement of 3-Hydroxylidocaine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-Hydroxylidocaine, a metabolite of the local anesthetic and antiarrhythmic drug, lidocaine. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies. While a formal inter-laboratory comparison study for this compound has not been identified in the public domain, this document synthesizes and compares published performance data from various validated bioanalytical methods.

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of this compound in biological matrices. This comparative data allows for an objective assessment of the different approaches.

ParameterMethod 1Method 2Method 3
Biological Matrix Human PlasmaHuman PlasmaRat Plasma
Instrumentation HPLC-MS/MSUPLC-MS/MSLC-MS/MS
Linearity Range 1.0 - 1000 ng/mL0.5 - 500 ng/mL0.5 - 250 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.5 ng/mL0.5 ng/mL
Intra-day Precision (%CV) < 15%< 12%≤ 13%
Inter-day Precision (%CV) < 15%< 12%≤ 8%
Accuracy (%Error) < 9%Within ±15%≤ 9%
Recovery > 80%Not Reported> 82%

Experimental Protocols

The methodologies cited in this guide predominantly utilize LC-MS/MS for the quantification of this compound. Below are generalized experimental protocols based on the published literature.

Sample Preparation

1. Liquid-Liquid Extraction (LLE):

  • To a 0.5 mL plasma sample, add an internal standard (e.g., a deuterated analog of this compound).

  • Alkalinize the sample with a suitable buffer (e.g., sodium carbonate).

  • Add 3 mL of an organic solvent (e.g., diethyl ether or a mixture of hexane and isoamyl alcohol).

  • Vortex for 30 seconds and centrifuge at 3000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by an equilibration buffer (e.g., 50 mM ammonium acetate, pH 6).

  • Load the pre-treated plasma sample (diluted with equilibration buffer) onto the cartridge.

  • Wash the cartridge with the equilibration buffer and then with methanol to remove interferences.

  • Elute the analyte with a solution of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation: A C18 reverse-phase column is typically used for separation. The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed. The detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

Mandatory Visualization

Lidocaine Metabolic Pathway

The following diagram illustrates the metabolic conversion of lidocaine to its metabolite, this compound, primarily mediated by cytochrome P450 enzymes in the liver.[1][2][3][4]

Lidocaine_Metabolism Lidocaine Lidocaine Metabolite This compound Lidocaine->Metabolite Hydroxylation Enzymes CYP1A2, CYP3A4 Enzymes->Lidocaine

Caption: Metabolic pathway of Lidocaine to this compound.

Experimental Workflow for this compound Quantification

This diagram outlines the general experimental workflow for the quantification of this compound in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Biological Sample Collection (e.g., Plasma) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS DataProcessing Data Processing and Quantification LC_MSMS->DataProcessing

References

A Comparative Toxicity Analysis of 3-Hydroxylidocaine and Other Lidocaine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of 3-hydroxylidocaine and other primary metabolites of the widely used local anesthetic, lidocaine. The focus is on providing objective comparisons based on available experimental data to inform preclinical safety assessments and guide further research in drug development. While direct quantitative toxicological data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on its related metabolites—monoethylglycinexylidide (MEGX) and glycinexylidide (GX)—to offer a comprehensive perspective.

Executive Summary

Lidocaine undergoes extensive metabolism in the liver, primarily through oxidative N-dealkylation and hydroxylation, resulting in the formation of several metabolites. Among these, MEGX, GX, and this compound are of significant interest due to their potential pharmacological and toxicological activities. Understanding the relative toxicity of these metabolites is crucial for a complete safety assessment of lidocaine and for the development of safer local anesthetic alternatives.

Existing research indicates that MEGX exhibits a toxicity profile similar to that of the parent drug, lidocaine. GX is considered to be a less potent contributor to overall toxicity. However, a significant knowledge gap exists regarding the specific toxicity of this compound, with a lack of direct comparative studies providing quantitative measures such as LD50 or IC50 values against other metabolites. This guide aims to present the available data in a structured format, detail relevant experimental methodologies, and outline the known signaling pathways involved in lidocaine-induced toxicity.

Comparative Toxicity Data

The following tables summarize the available quantitative and qualitative data on the toxicity of lidocaine and its principal metabolites. It is important to note the absence of specific LD50 or IC50 values for this compound in the reviewed literature, highlighting a critical area for future research.

Table 1: In Vitro Cytotoxicity Data for Lidocaine

Cell LineAssayEndpointLidocaine ConcentrationExposure TimeReference
SH-SY5Y (Human Neuroblastoma)MTTIC50~7 mM20 minutes[1][2]
SH-SY5Y (Human Neuroblastoma)MTTIC503.6 mM24 hours[1][2]
SH-SY5Y (Human Neuroblastoma)Cell ViabilityLD503.35 ± 0.33 mM20 minutes[3]
Human Oral Mucosa FibroblastsWST-1TD501.12% - 5.85%30 min - 48 hrs
Human Oral Mucosa FibroblastsMTTTD502.89% - 9.14%30 min - 48 hrs

IC50: Half-maximal inhibitory concentration; LD50: Median lethal dose; TD50: Toxic dose 50.

Table 2: Qualitative and Semi-Quantitative Comparison of Lidocaine Metabolite Toxicity

MetaboliteRelative Toxicity Compared to LidocaineKey FindingsReferences
This compound Data not availableLimited toxicological data available. Known to be a major metabolite.
Monoethylglycinexylidide (MEGX) SimilarConsidered an active metabolite with pharmacological and toxic effects comparable to lidocaine. Contributes significantly to the overall toxicity of lidocaine.
Glycinexylidide (GX) Less potentAn active metabolite, but its contribution to the overall toxicity of lidocaine is considered to be less than that of MEGX.

Experimental Protocols

To facilitate reproducible research in this area, detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are based on established practices for assessing the neurotoxicity of local anesthetics using the SH-SY5Y human neuroblastoma cell line, a well-accepted model in neurotoxicology research.

Cell Culture and Treatment
  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol: For cytotoxicity assays, cells are seeded in appropriate multi-well plates and allowed to adhere for 24 hours. Subsequently, the culture medium is replaced with a medium containing the test compounds (this compound, MEGX, GX, or lidocaine as a positive control) at various concentrations. A vehicle control (culture medium without the test compound) is always included.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well.

  • Compound Exposure: After 24 hours of incubation, expose the cells to varying concentrations of the test compounds for a predetermined duration (e.g., 24 hours).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Seed and treat SH-SY5Y cells in a 96-well plate as described for the MTT assay. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Cytotoxicity is calculated as the percentage of LDH release compared to the maximum LDH release control.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action for lidocaine and its active metabolites is the blockade of voltage-gated sodium channels in neurons and cardiomyocytes. However, at toxic concentrations, other cellular pathways are implicated, leading to cytotoxicity. A key pathway identified in lidocaine-induced neurotoxicity is the activation of the p38 mitogen-activated protein kinase (MAPK) signaling cascade, which can lead to apoptosis. While the specific involvement of this compound, MEGX, and GX in activating this pathway has not been definitively established, it represents a probable mechanism of their potential toxicity.

Lidocaine Metabolism and Formation of Metabolites

The following diagram illustrates the primary metabolic pathways of lidocaine leading to the formation of this compound, MEGX, and GX.

Lidocaine_Metabolism Lidocaine Lidocaine MEGX Monoethylglycinexylidide (MEGX) Lidocaine->MEGX N-de-ethylation (CYP1A2/CYP3A4) Hydroxylidocaine This compound Lidocaine->Hydroxylidocaine Hydroxylation (CYP1A2/CYP3A4) GX Glycinexylidide (GX) MEGX->GX N-de-ethylation

Caption: Primary metabolic pathways of lidocaine.

Experimental Workflow for In Vitro Cytotoxicity Assessment

This diagram outlines a typical workflow for assessing the in vitro cytotoxicity of lidocaine metabolites.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture SH-SY5Y Cell Culture CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep Prepare Metabolite Solutions Treatment Treat Cells with Metabolites CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH DataAnalysis Data Analysis (IC50/LD50) MTT->DataAnalysis LDH->DataAnalysis

Caption: In vitro cytotoxicity assessment workflow.

Proposed Signaling Pathway for Lidocaine-Induced Neurotoxicity

The following diagram depicts the proposed signaling cascade involving p38 MAPK activation in response to toxic concentrations of local anesthetics like lidocaine.

p38_MAPK_Pathway Lidocaine Lidocaine (High Concentration) Stress Cellular Stress Lidocaine->Stress MKK3_6 MKK3/MKK6 Stress->MKK3_6 Activation p38 p38 MAPK MKK3_6->p38 Phosphorylation Apoptosis Apoptosis p38->Apoptosis Activation

References

Safety Operating Guide

Proper Disposal of 3-Hydroxylidocaine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like 3-Hydroxylidocaine is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance for transport and is not typically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it requires careful handling and disposal due to its potential health effects.[1] Adherence to established protocols ensures the safety of laboratory personnel and prevents environmental contamination.

Essential Safety and Disposal Procedures

The primary route for the disposal of this compound, as with most non-hazardous research chemicals and pharmaceutical waste, is through a licensed chemical waste management service.[2][3][4] Incineration is the preferred method for non-hazardous pharmaceutical waste to ensure complete destruction.[5]

Below are the step-by-step procedures for the proper disposal of this compound:

  • Waste Classification: Confirm that this compound is not mixed with any RCRA-listed hazardous wastes. If it is, the entire mixture must be treated as hazardous waste. Based on available Safety Data Sheets (SDS), pure this compound is considered non-hazardous for disposal purposes.

  • Segregation: Keep this compound waste separate from other waste streams. It should be collected in a dedicated waste container and not mixed with biological, radioactive, or general laboratory trash.

  • Containment and Labeling:

    • Collect waste this compound (solid or in solution) in a chemically compatible, leak-proof container with a secure lid.

    • Clearly label the container with the words "Non-Hazardous Chemical Waste," the full chemical name "this compound," and the approximate quantity. The container should be kept closed except when adding waste.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials. This area should have secondary containment to control any potential leaks.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup. Do not attempt to dispose of this compound down the drain or in regular solid waste.

  • Empty Containers: Any container that held this compound should be triple-rinsed with an appropriate solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as chemical waste. After rinsing and air-drying, deface the label and dispose of the container in the regular trash.

Quantitative Data and Experimental Protocols

No specific quantitative limits (e.g., concentration thresholds for sewer disposal) or detailed experimental protocols for the disposal of this compound have been identified in the reviewed literature. The standard practice for laboratory chemical waste, particularly for research compounds with limited ecotoxicological data, is to avoid environmental release entirely. Therefore, all quantities of waste should be managed through a professional disposal service.

ParameterGuidelineSource
RCRA Hazardous Waste? No
Sewer/Drain Disposal Prohibited
Solid Waste (Trash) Disposal Prohibited for chemical; allowed for triple-rinsed empty containers
Recommended Disposal Method Incineration via a licensed waste management vendor

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G A Start: this compound waste generated B Is the waste mixed with RCRA hazardous chemicals? A->B C Treat as RCRA Hazardous Waste. Follow institutional hazardous waste procedures. B->C Yes D Classify as Non-Hazardous Pharmaceutical Waste B->D No E Collect in a dedicated, properly labeled, sealed container. D->E F Store in a secure, designated area with secondary containment. E->F G Contact EHS or licensed waste vendor for pickup. F->G H Waste is incinerated by a professional service. G->H I Maintain disposal records. H->I

References

Essential Safety and Logistics for Handling 3-Hydroxylidocaine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling 3-Hydroxylidocaine, including detailed operational and disposal plans.

Chemical and Physical Properties

PropertyValue
Molecular Formula C14H22N2O2
Molecular Weight 250.3 g/mol
Appearance Crystalline solid
Storage Temperature -20°C

Hazard Identification and First Aid

While some safety data sheets indicate that this compound is not classified as a hazardous substance, it is crucial to handle it with care as a standard laboratory chemical. Potential routes of exposure include inhalation, ingestion, and skin or eye contact.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen.
Skin Contact Immediately wash the affected area with plenty of water. Remove contaminated clothing.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize exposure and maintain a safe laboratory environment.

1. Personal Protective Equipment (PPE) - Donning Sequence

Before handling the compound, ensure proper PPE is worn. The following sequence should be followed:

  • Lab Coat : Put on a clean, buttoned lab coat.

  • Eye Protection : Wear ANSI-certified safety glasses or goggles.

  • Gloves : Don chemically resistant gloves, ensuring the cuffs overlap with the sleeves of the lab coat.[1]

2. Handling Solid this compound

When working with the powdered form of this compound, follow these steps to prevent inhalation and contamination:

  • Work in a Ventilated Area : All handling of the solid compound should be conducted in a chemical fume hood.

  • Use Appropriate Tools : Use a spatula or other designated tools for transferring the powder.

  • Avoid Creating Dust : Handle the powder gently to minimize the generation of airborne dust.

  • Weighing : If weighing is required, do so within the fume hood on a calibrated balance.

  • Container Sealing : After use, ensure the container is tightly sealed.

3. Preparing Solutions

When preparing solutions of this compound, adhere to the following procedure:

  • Solvent Selection : Choose an appropriate solvent. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.

  • Dissolving the Compound : In a fume hood, add the solvent to the solid this compound.

  • Mixing : Gently swirl or vortex the mixture until the solid is completely dissolved.

  • Labeling : Clearly label the container with the name of the compound, concentration, solvent, and date of preparation.

4. Personal Protective Equipment (PPE) - Doffing Sequence

To prevent contamination of skin and personal clothing, remove PPE in the following order:

  • Gloves : Remove gloves by pinching the palm of one glove and peeling it off without touching the skin.[1] Discard appropriately.

  • Lab Coat : Remove the lab coat by touching only the inner surfaces.[1]

  • Eye Protection : Remove eye protection by handling the ear pieces or headband.[1]

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Segregation of Waste

  • Solid Waste : Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, pipette tips) in a designated, labeled hazardous waste container.

  • Liquid Waste : Dispose of solutions containing this compound in a labeled hazardous liquid waste container. As this compound is an amide, it should not be mixed with acids or strong oxidizing agents in the same waste container to avoid potential hazardous reactions.[2]

  • Sharps Waste : Dispose of any contaminated needles or other sharps in a designated sharps container.

2. Labeling of Waste Containers

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

3. Storage of Waste

Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

4. Final Disposal

Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials and Reagents prep_fume_hood->prep_materials handle_solid Weigh Solid this compound prep_materials->handle_solid Start Handling handle_solution Prepare Solution handle_solid->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Complete Experiment cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff_ppe Doff PPE cleanup_dispose->cleanup_doff_ppe cleanup_wash Wash Hands cleanup_doff_ppe->cleanup_wash

Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxylidocaine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Hydroxylidocaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.